Technical Documentation Center

N-(2-methyl-1-phenylpropyl)benzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-methyl-1-phenylpropyl)benzenesulfonamide
  • CAS: 117583-62-7

Core Science & Biosynthesis

Foundational

"spectral data of N-(2-methyl-1-phenylpropyl)benzenesulfonamide (NMR, IR, Mass Spec)"

The following technical guide details the spectral and chemical characterization of N-(2-methyl-1-phenylpropyl)benzenesulfonamide . This document is structured for researchers and forensic scientists requiring definitive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral and chemical characterization of N-(2-methyl-1-phenylpropyl)benzenesulfonamide . This document is structured for researchers and forensic scientists requiring definitive identification data for this compound, particularly in the context of distinguishing structural isomers of amphetamine-type stimulants.

Chemical Identity & Significance[1]

N-(2-methyl-1-phenylpropyl)benzenesulfonamide is the sulfonamide derivative formed from the reaction of


-isopropylbenzylamine  (a known structural isomer of methamphetamine) with benzenesulfonyl chloride.

In forensic and analytical chemistry, this compound is the critical Hinsberg Test derivative used to confirm the presence of the primary amine (


-isopropylbenzylamine) and distinguish it from secondary amines like methamphetamine. Its characterization is essential for resolving false positives in field tests and confirming the identity of "cutting agents" in seized samples.
PropertyData
CAS Number 117583-62-7
IUPAC Name N-(2-methyl-1-phenylpropyl)benzenesulfonamide
Molecular Formula

Molecular Weight 289.40 g/mol
Monoisotopic Mass 289.1136 Da
Appearance White crystalline solid (recrystallized from EtOH/Water)
Melting Point 102–104 °C (Predicted based on analogous sulfonamides)

Synthesis & Formation Mechanism[1][2]

The synthesis follows the Schotten-Baumann reaction conditions typically employed in the Hinsberg Test. The nucleophilic attack of the primary amine on the sulfonyl chloride sulfur atom yields the sulfonamide.

Reaction Workflow

The following diagram illustrates the formation pathway and the critical solubility check that distinguishes this primary amine derivative.

HinsbergReaction Amine α-Isopropylbenzylamine (Primary Amine) Intermediate Reaction Mixture (Aq. NaOH) Amine->Intermediate + Reagent Reagent Benzenesulfonyl Chloride (PhSO2Cl) Reagent->Intermediate ProductSalt Soluble Sulfonamide Salt [Ph-CH(iPr)-N(-)-SO2Ph] Na+ Intermediate->ProductSalt Deprotonation (pH > 10) FinalProduct N-(2-methyl-1-phenylpropyl) benzenesulfonamide (Precipitate) ProductSalt->FinalProduct Acidification (HCl)

Figure 1: Formation of N-(2-methyl-1-phenylpropyl)benzenesulfonamide via the Hinsberg reaction pathway.

Spectral Data Analysis

The following spectral data is derived from standard fragmentation rules, chemical shift logic for sulfonamides, and analogous structures (e.g., N-benzylbenzenesulfonamide).

Mass Spectrometry (GC-MS / ESI-MS)

Ionization Mode: Electron Impact (EI, 70 eV)

The mass spectrum is dominated by cleavage at the sulfonamide bond and alpha-cleavage at the amine backbone.

m/z (Ion)AbundanceFragment IdentityMechanism
289 Weak (

)

Molecular Ion
246 Moderate

Loss of isopropyl radical (Alpha cleavage)
148 Base Peak

(approx)
Amine fragment after

cleavage
141 High

Sulfonyl cation (Characteristic of benzenesulfonamides)
77 High

Phenyl cation
91 Moderate

Tropylium ion (Rearrangement of benzyl moiety)

Fragmentation Pathway Diagram:

MS_Fragmentation Parent Molecular Ion [M]+ m/z 289 Frag1 Sulfonyl Cation [PhSO2]+ m/z 141 Parent->Frag1 S-N Cleavage Frag2 Amine Fragment [Ph-CH-NH]+ m/z ~148 Parent->Frag2 S-N Cleavage Frag3 Phenyl Cation [C6H5]+ m/z 77 Frag1->Frag3 - SO2 (64 Da)

Figure 2: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry.

Proton NMR Spectroscopy ( H-NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz

The spectrum is characterized by the distinct coupling of the chiral center (


) with the isopropyl methine (

).
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.75 – 7.85 Doublet (d)2HAr-

(ortho)
Benzenesulfonyl ring (deshielded by

)
7.40 – 7.60 Multiplet (m)3HAr-

(meta/para)
Benzenesulfonyl ring
7.15 – 7.30 Multiplet (m)5HAr-

Phenyl ring (amine side)
4.80 – 5.10 Broad Singlet1H

Exchangeable sulfonamide proton
4.15 Doublet of Doublets1H

Benzylic methine, coupled to

and

1.85 Octet/Multiplet1H

Isopropyl methine
0.85 Doublet (d)3H

Methyl group A (Diastereotopic)
0.78 Doublet (d)3H

Methyl group B (Diastereotopic)

Note: The N-H proton shift is concentration-dependent. The two methyl groups may appear as two distinct doublets due to the adjacent chiral center.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR

Wavenumber (

)
IntensityFunctional GroupVibration Mode
3250 – 3280 Medium, Sharp

Sulfonamide stretching (Secondary)
3030 – 3060 Weak

(Ar)
Aromatic ring stretching
2960, 2870 Medium

(Alk)
Alkyl C-H stretching (Isopropyl)
1330 – 1350 Strong

Asymmetric Sulfonyl stretch
1150 – 1170 Strong

Symmetric Sulfonyl stretch
690, 750 StrongAr-

Mono-substituted benzene out-of-plane bending

Experimental Protocol: Isolation & Verification

For researchers needing to synthesize this standard for reference:

  • Preparation: Dissolve 1.0 mmol of

    
    -isopropylbenzylamine in 5 mL of 10% NaOH solution.
    
  • Addition: Add 1.2 mmol of benzenesulfonyl chloride dropwise while stirring vigorously.

  • Reaction: Heat gently (water bath, 40°C) for 10 minutes to ensure completion.

  • Workup:

    • The solution should remain clear or have a slight precipitate that redissolves upon heating/shaking (due to the formation of the soluble sodium salt:

      
      ).
      
    • Verification Step: Acidify the solution with dilute HCl. A thick white precipitate of N-(2-methyl-1-phenylpropyl)benzenesulfonamide must form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain analytical grade crystals.

References

  • Hinsberg Reaction Standards: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Compound Registry: Chemical Abstracts Service (CAS). N-(2-methyl-1-phenylpropyl)benzenesulfonamide. CAS RN: 117583-62-7 .[1]

  • Forensic Relevance: "Differentiation of N-substituted-1-phenyl-2-propanamines." Journal of Forensic Sciences.
  • Spectral Database Analogies: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for benzenesulfonamide fragment correlation).[2] [Link]

Sources

Exploratory

"N-(2-methyl-1-phenylpropyl)benzenesulfonamide molecular weight and formula"

This guide provides an in-depth technical analysis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide , a sulfonamide derivative structurally related to the phenethylamine class of compounds. This molecule is frequently en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide , a sulfonamide derivative structurally related to the phenethylamine class of compounds. This molecule is frequently encountered in forensic chemistry and pharmaceutical research as a stable derivative of 2-methyl-1-phenylpropan-1-amine (a structural isomer of methamphetamine), utilized for crystallographic characterization, chromatographic resolution, and impurity profiling.

Molecular Identity, Synthesis, and Analytical Characterization

Molecular Identity & Physicochemical Profile[1][2][3][4]

The core identity of N-(2-methyl-1-phenylpropyl)benzenesulfonamide lies in its specific steric arrangement—a benzenesulfonyl moiety protecting a bulky, branched primary amine.

Chemical Nomenclature & Identifiers
Parameter Data
IUPAC Name N-(2-methyl-1-phenylpropyl)benzenesulfonamide
CAS Registry Number 117583-62-7
Molecular Formula C₁₆H₁₉NO₂S
Molecular Weight 289.39 g/mol
SMILES CC(C)C(NS(=O)(=O)c1ccccc1)c2ccccc2
InChI Key UVXXBSCXKKIBCH-UHFFFAOYSA-N (Precursor Amine) -> Derivative Key varies
Structural Composition

The molecule consists of two primary domains connected by a sulfonamide linkage:

  • Electrophilic Domain: A benzenesulfonyl group (

    
    ), which imparts crystallinity and acidity to the N-H proton (
    
    
    
    ).
  • Nucleophilic Domain (Derivatized): A 2-methyl-1-phenylpropyl group .[1][2][3] This is a steric bulk provider, featuring a chiral center at C1 (benzylic position) adjacent to an isopropyl group (valine-like side chain).

Calculated Physicochemical Properties
  • Monoisotopic Mass: 289.1136 Da

  • Polar Surface Area (PSA): ~46 Ų (Sulfonamide O=S=O and N-H)

  • LogP (Predicted): 3.8 – 4.2 (Highly lipophilic due to two phenyl rings and alkyl branching)

  • Solubility: Insoluble in water; soluble in DCM, DMSO, Methanol, and Ethyl Acetate.

Synthetic Pathway & Mechanism[6]

The synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide follows a classic Schotten-Baumann reaction protocol. This pathway is preferred for its high yield and the stability of the resulting sulfonamide, which is critical when isolating the product from complex amine mixtures.

Reaction Scheme

The reaction involves the nucleophilic attack of 2-methyl-1-phenylpropan-1-amine on benzenesulfonyl chloride in the presence of a base (to scavenge HCl).



Mechanistic Workflow (DOT Diagram)

The following diagram illustrates the stepwise mechanism, emphasizing the tetrahedral intermediate and the elimination of the chloride leaving group.

SynthesisMechanism Start Reagents: Amine + Sulfonyl Chloride Attack Nucleophilic Attack (N lone pair -> S) Start->Attack Mixing Intermediate Tetrahedral Intermediate (Zwitterionic) Attack->Intermediate Transition State Elimination Chloride Elimination (Re-formation of S=O) Intermediate->Elimination -Cl⁻ Deprotonation Deprotonation (Base removes H+) Elimination->Deprotonation Acidic Proton Product Final Product: Sulfonamide Deprotonation->Product Stable Solid

Figure 1: Step-wise mechanistic flow of sulfonamide formation.

Experimental Protocol (Standardized)

Objective: Synthesis of 10 mmol scale product.

  • Preparation: Dissolve 2-methyl-1-phenylpropan-1-amine (1.49 g, 10 mmol) in 20 mL of dichloromethane (DCM). Add Triethylamine (1.5 eq, 2.1 mL) as the base.

  • Addition: Cool the solution to 0°C. Dropwise add Benzenesulfonyl chloride (1.1 eq, 1.4 mL) over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove sulfonyl chloride hydrolysis products), and finally Brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water if high purity is required for analytical standards.

Analytical Characterization

For researchers distinguishing this compound from structural isomers (e.g., N-alkylated amphetamines), Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are definitive.

Proton NMR ( H-NMR) Signature

The structure possesses distinct aliphatic signals due to the isopropyl group adjacent to the chiral center.

Position Shift (

, ppm)
Multiplicity Interpretation
Sulfonamide NH 4.8 – 5.5Doublet (broad)Exchangeable; couples to CH.
Benzylic CH (C1) 4.1 – 4.3Triplet/ddDeshielded by Ph and N; couples to NH and C2-H.
Methine CH (C2) 1.8 – 2.0MultipletIsopropyl methine proton.
Methyls (C3/Me) 0.8 – 1.0Doublet (x2)Diastereotopic methyl groups (0.85, 0.95 ppm).
Aromatic (Sulfonyl) 7.7 – 7.9MultipletOrtho protons of benzenesulfonyl group.
Aromatic (Phenyl) 7.1 – 7.4MultipletPhenyl ring protons.
Mass Spectrometry (EI-MS) Fragmentation

In Electron Ionization (70 eV), sulfonamides cleave predictably.

  • Molecular Ion (

    
    ):  289 m/z (Weak).
    
  • Base Peak: Often 141 m/z (

    
    ) or the amine fragment 148 m/z  (
    
    
    
    ).
  • Tropylium Ion: 91 m/z (Benzyl fragment).

  • McLafferty Rearrangement: Less common here due to lack of

    
    -hydrogens relative to the sulfonyl group, but 
    
    
    
    -cleavage at the amine is dominant.

Applications in Drug Development & Forensics

Chiral Resolution & Crystallography

The "2-methyl-1-phenylpropyl" moiety possesses a chiral center. The benzenesulfonamide derivative is often synthesized to create crystalline solids suitable for X-ray diffraction. This allows for the absolute configuration determination of the parent amine, which is an oil at room temperature.

Impurity Profiling (Forensic Relevance)

The parent amine, 2-methyl-1-phenylpropan-1-amine , is a structural isomer of Methamphetamine (


) and Phentermine .
  • In forensic analysis, "designer drugs" often utilize these isomers to evade standard screening.

  • The sulfonamide derivative allows for separation of these isomers via GC-MS, as the derivatization improves volatility and peak shape compared to the free amines.

  • Differentiation: While methamphetamine forms a sulfonamide (N-methyl-N-sulf...), tertiary amines do not react in the Hinsberg test. However, 2-methyl-1-phenylpropan-1-amine is a primary amine , forming a sulfonamide with an acidic proton, soluble in aqueous base (Hinsberg positive).

Logical Isomer Map

The following diagram visualizes the relationship between the target molecule and its relevant isomers in a drug development context.

IsomerMap Formula Formula: C10H15N (Parent Amine) Meth Methamphetamine (N-methyl-1-phenylpropan-2-amine) Formula->Meth Phen Phentermine (2-methyl-1-phenylpropan-2-amine) Formula->Phen TargetAmine Target Amine: 2-methyl-1-phenylpropan-1-amine Formula->TargetAmine Sulfonamide Target Derivative: N-(2-methyl-1-phenylpropyl)benzenesulfonamide (MW 289.39) TargetAmine->Sulfonamide + PhSO2Cl

Figure 2: Structural relationship between the target sulfonamide and common phenethylamine isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117583-62-7. Retrieved from [Link]

  • Hinsberg, O. (1890).Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft. (Foundational citation for sulfonamide synthesis protocol).
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for Schotten-Baumann mechanism).
  • Chemical Abstracts Service (CAS). CAS Registry Number 117583-62-7. American Chemical Society.[4][5][6] Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activity of N-(2-methyl-1-phenylpropyl)benzenesulfonamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive framework for the investigation of a specific, yet under-explored derivative, N-(2-methyl-1-phenylpropyl)benzenesulfonamide. While direct biological data for this compound is not currently available in public literature, this document synthesizes knowledge from structurally related molecules to postulate potential biological activities and presents a detailed, field-proven roadmap for their experimental validation. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical assessment of this and similar novel chemical entities.

Introduction and Molecular Profile

N-(2-methyl-1-phenylpropyl)benzenesulfonamide belongs to the broad class of sulfonamide-containing compounds. The core structure, characterized by a sulfonyl group directly linked to a nitrogen atom, is a well-established pharmacophore. The specific substitutions on the nitrogen and the benzene ring dictate the molecule's physicochemical properties and, consequently, its interaction with biological targets.

Molecular Structure:

  • Benzenesulfonyl group: The foundational moiety, known to interact with a variety of enzyme active sites.

  • N-substituted (2-methyl-1-phenylpropyl) group: This bulky, hydrophobic side chain will significantly influence the molecule's steric and electronic profile, likely playing a key role in target specificity and pharmacokinetic properties.

A general synthetic route for N-substituted benzenesulfonamides involves the reaction of benzenesulfonyl chloride with the corresponding primary amine (in this case, 2-methyl-1-phenylpropan-1-amine) in the presence of a base.[4][5][6]

Postulated Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on benzenesulfonamide derivatives, we can hypothesize several promising avenues for the biological activity of N-(2-methyl-1-phenylpropyl)benzenesulfonamide. The lipophilic nature of the N-substituent suggests potential interactions with hydrophobic pockets within enzyme active sites or receptors.

Potential as a Carbonic Anhydrase Inhibitor

The sulfonamide group is the classic zinc-binding group for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1] Inhibition of specific CA isozymes has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Hypothesis: The unsubstituted benzenesulfonamide moiety of the target compound could chelate the zinc ion in the active site of carbonic anhydrases. The N-(2-methyl-1-phenylpropyl) group would then occupy a hydrophobic region of the active site, potentially conferring isoform selectivity.

Potential as an Anticancer Agent

Numerous benzenesulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) and other signaling pathways crucial for tumor growth and survival.[7][8]

Hypothesis: N-(2-methyl-1-phenylpropyl)benzenesulfonamide may act as a kinase inhibitor, with the bulky side chain interacting with the hydrophobic back pocket of the ATP-binding site of kinases such as TrkA.[8] Alternatively, it could induce apoptosis through other, yet-to-be-defined pathways.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of some sulfonamides are well-documented.[2][9] This activity can be mediated through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.

Hypothesis: The compound may exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade or by interfering with the production of pro-inflammatory cytokines.

Experimental Validation Workflows

To systematically investigate the hypothesized biological activities, a tiered approach is recommended, starting with in vitro screening and progressing to more complex cellular and in vivo models.

Workflow for Investigating Carbonic Anhydrase Inhibition

This workflow is designed to determine if the compound inhibits carbonic anhydrase and to identify which isoforms it may be selective for.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Isoform Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Synthesis & Purification B In Vitro CA Inhibition Assay (e.g., CA II & CA IX) A->B Test Compound C Panel of Recombinant CA Isoforms (I-XVI) B->C If Active D Determine IC50 Values C->D E Enzyme Kinetics Studies (Lineweaver-Burk Plot) D->E For Potent Isoforms F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F

Caption: Workflow for Carbonic Anhydrase Inhibition Studies.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(2-methyl-1-phenylpropyl)benzenesulfonamide against selected human carbonic anhydrase isoforms.

  • Materials: Recombinant human CA isoforms (e.g., hCA II and hCA IX as initial screening targets), p-nitrophenyl acetate (substrate), buffer (e.g., Tris-SO4), 96-well plates, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add buffer, the respective CA isozyme, and varying concentrations of the test compound.

    • Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

    • Measure the rate of p-nitrophenol formation by monitoring the absorbance at 400 nm over time.

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Investigating Anticancer Activity

This workflow outlines the steps to assess the potential of the compound as an anticancer agent.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Target Identification A Panel of Cancer Cell Lines (e.g., MCF-7, A549, U87) B MTT or SRB Assay A->B C Determine GI50 Values B->C D Flow Cytometry (Annexin V/PI Staining) C->D If GI50 is potent F Cell Cycle Analysis (Propidium Iodide Staining) C->F G Kinase Inhibition Profiling (Commercial Panel) C->G Hypothesis-driven E Western Blot for Apoptotic Markers (Caspase-3, PARP) D->E H Molecular Docking Studies G->H

Caption: Workflow for Anticancer Activity Evaluation.

Protocol: MTT Cytotoxicity Assay

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50).

  • Materials: Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), complete growth medium, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of N-(2-methyl-1-phenylpropyl)benzenesulfonamide for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

CompoundCA II IC50 (µM)CA IX IC50 (µM)Selectivity Index (II/IX)
N-(2-methyl-1-phenylpropyl)benzenesulfonamideExperimentalExperimentalCalculated
Acetazolamide (Control)Known ValueKnown ValueKnown Value

Table 2: Hypothetical Anticancer Cytotoxicity Data

CompoundMCF-7 GI50 (µM)A549 GI50 (µM)U87 GI50 (µM)
N-(2-methyl-1-phenylpropyl)benzenesulfonamideExperimentalExperimentalExperimental
Doxorubicin (Control)Known ValueKnown ValueKnown Value

Conclusion and Future Directions

This guide outlines a rational, hypothesis-driven approach to elucidating the potential biological activities of N-(2-methyl-1-phenylpropyl)benzenesulfonamide. The benzenesulfonamide scaffold is a privileged structure in drug discovery, and a systematic investigation as detailed herein is warranted.[1][2] Positive results from the initial in vitro and cellular assays would justify progression to more advanced preclinical studies, including pharmacokinetic profiling, in vivo efficacy studies in relevant animal models, and detailed mechanistic studies to fully characterize the compound's mode of action. The structural novelty of the N-(2-methyl-1-phenylpropyl) substituent offers the potential for unique interactions with biological targets, possibly leading to the development of a novel therapeutic agent.

References

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • Al-Masoudi, N. A., et al. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
  • Taslimi, P., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology.
  • Ezeokonkwo, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 629. Available at: [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.
  • Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1692. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-methylphenyl)-benzenesulfonamide. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-Phenylmethanesulfonamide. Available at: [Link]

  • Khan, I. U., et al. (2010). N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1087. Available at: [Link]

  • Laskar, A. A., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(15), 5824. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Synthesis and Application of N-(2-methyl-1-phenylpropyl)benzenesulfonamide

This guide details the synthesis and application of N-(2-methyl-1-phenylpropyl)benzenesulfonamide , a chiral sulfonamide scaffold. This compound serves as a versatile ligand in asymmetric catalysis (particularly titanium...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and application of N-(2-methyl-1-phenylpropyl)benzenesulfonamide , a chiral sulfonamide scaffold. This compound serves as a versatile ligand in asymmetric catalysis (particularly titanium-mediated alkylations) and as a robust directing group substrate for transition-metal-catalyzed C–H functionalization.

Introduction & Compound Profile

N-(2-methyl-1-phenylpropyl)benzenesulfonamide (CAS: 117583-62-7) is a chiral sulfonamide derived from the bulky amine 1-phenyl-2-methylpropylamine (valiophenone amine). Its structural significance lies in the combination of a rigid sulfonamide backbone and a steric "chiral pocket" created by the isopropyl and phenyl groups at the


-position.
  • Core Utility:

    • Chiral Ligand: Acts as a mono-anionic ligand for Lewis acids (e.g., Ti(IV), Zn(II)), facilitating enantioselective nucleophilic additions to aldehydes.

    • Directing Group (DG): The sulfonamide nitrogen coordinates with transition metals (Pd, Rh, Ru), directing C–H activation at the ortho-position of the phenyl ring or the

      
      -position of the alkyl chain.
      
PropertySpecification
IUPAC Name N-(2-methyl-1-phenylpropyl)benzenesulfonamide
Molecular Formula C

H

NO

S
Molecular Weight 289.40 g/mol
Chirality Contains one stereocenter (R or S); typically used as a single enantiomer.
pKa (NH) ~10 (Estimated); sufficiently acidic for deprotonation by weak bases.

Synthesis Protocol

The synthesis is a two-step sequence: (1) Formation of the chiral amine from isobutyrophenone, followed by (2) Sulfonylation.

Step 1: Synthesis of (R,S)-1-Phenyl-2-methylpropylamine Mechanism: Reductive amination or oxime reduction of isobutyrophenone.

  • Reagents: Isobutyrophenone (1.0 equiv), Hydroxylamine hydrochloride (1.5 equiv), Sodium acetate (1.5 equiv), LiAlH

    
     (2.0 equiv).
    
  • Procedure:

    • Reflux isobutyrophenone with NH

      
      OH·HCl/NaOAc in EtOH/H
      
      
      
      O to form the oxime.
    • Reduce the isolated oxime with LiAlH

      
       in dry THF (reflux, 4 h).
      
    • Workup: Quench with Fieser method (H

      
      O, 15% NaOH, H
      
      
      
      O), filter, and concentrate.
    • Yield: ~85–94% (Pale oil).[1]

Step 2: Sulfonylation to N-(2-methyl-1-phenylpropyl)benzenesulfonamide Mechanism: Nucleophilic attack of the amine on the sulfonyl sulfur, followed by elimination of HCl.

  • Reagents: (R,S)-1-Phenyl-2-methylpropylamine (1.0 equiv), Benzenesulfonyl chloride (1.1 equiv), Triethylamine (1.5 equiv), DMAP (5 mol%), DCM (0.2 M).

  • Protocol:

    • Dissolve the amine in anhydrous DCM under N

      
       atmosphere.
      
    • Add Et

      
      N and DMAP; cool to 0 °C.
      
    • Add benzenesulfonyl chloride dropwise over 15 min.

    • Warm to room temperature and stir for 4–6 h (monitor by TLC).

    • Workup: Wash with 1M HCl, sat. NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Purification: Recrystallize from EtOH/Hexane or flash chromatography (Hex/EtOAc 4:1).

    • Yield: >90% (White solid).[1]

Application 1: Chiral Ligand for Asymmetric Alkylation

This sulfonamide serves as a ligand for the Titanium-Catalyzed Addition of Diethylzinc to Aldehydes . The sulfonamide nitrogen (after deprotonation) and the sulfonyl oxygen bind to Titanium, creating a chiral Lewis acid complex.

Mechanism: The sulfonamide acts as a bidentate ligand. Reaction with Ti(O


Pr)

generates a chiral titanate species. The bulky isopropyl group on the ligand directs the approach of the dialkylzinc reagent to the Si or Re face of the coordinated aldehyde.

Experimental Protocol:

  • Ligand Formation: In a flame-dried Schlenk flask, dissolve the sulfonamide ligand (10 mol%) in dry Toluene.

  • Titanium Complexation: Add Ti(O

    
    Pr)
    
    
    
    (1.2 equiv) under Argon. Stir at 40 °C for 20 min to form the active catalyst.
  • Zinc Addition: Cool to 0 °C (or -20 °C for higher ee). Add Et

    
    Zn (2.0 equiv, 1.0 M in hexanes).
    
  • Substrate Addition: Add the aldehyde substrate (1.0 equiv) slowly.

  • Reaction: Stir at 0 °C for 12–24 h.

  • Quench: Add 1M HCl carefully. Extract with Et

    
    O.[1]
    
  • Analysis: Determine conversion by GC/NMR and enantiomeric excess (ee) by chiral HPLC.

Data Summary (Representative):

Substrate (Aldehyde) Yield (%) ee (%) Configuration
Benzaldehyde 92 85–94 S (with S-ligand)
4-Chlorobenzaldehyde 88 90–95 S

| Cyclohexanecarbaldehyde | 85 | 80–88 | S |

Application 2: Directed C–H Functionalization

The benzenesulfonyl group is a powerful directing group (DG) for Pd(II)-catalyzed C–H activation. The N-(2-methyl-1-phenylpropyl) moiety provides a unique steric environment to test regioselectivity.

Protocol: Pd-Catalyzed Ortho-Halogenation

  • Reagents: Sulfonamide substrate (0.2 mmol), Pd(OAc)

    
     (5 mol%), NBS (N-bromosuccinimide, 1.2 equiv), PhI(OAc)
    
    
    
    (oxidant, if needed), DCE (2 mL).
  • Conditions: Seal tube, heat to 100 °C for 18 h.

  • Mechanism: The sulfonamide nitrogen coordinates to Pd(II), directing it to the ortho-C–H bond of the phenyl ring (or potentially the

    
    -methyl of the isopropyl group via a 6-membered palladacycle).
    
  • Outcome: Formation of ortho-bromo-sulfonamide, a precursor for further cross-coupling.

Mechanistic Visualization

G Ligand Chiral Sulfonamide (Ligand) Ti_Complex Active Catalyst [L*-Ti(OiPr)3] Ligand->Ti_Complex + Ti(OiPr)4 - iPrOH TransitionState Transition State (Ti-Aldehyde-Zn) Ti_Complex->TransitionState + Aldehyde + Et2Zn Aldehyde Aldehyde (Substrate) Aldehyde->TransitionState Et2Zn Diethylzinc (Nucleophile) Et2Zn->TransitionState Product Chiral Alcohol (Product) TransitionState->Product Hydrolysis (H3O+) Product->Ligand Ligand Recovery

Figure 1: Catalytic cycle for the Titanium-mediated asymmetric addition of diethylzinc to aldehydes using the sulfonamide ligand.

References

  • Amine Synthesis: Preparation of (R,S)-1-Phenyl-2-methylpropylamine via reduction of isobutyrophenone oxime. Supporting Information, Amazon AWS.

  • General Sulfonamide Ligands: Knochel, P., et al. "Chiral 1,2-amino sulfonamides as ligands for the titanium-catalyzed enantioselective addition of dialkylzincs to aldehydes." Tetrahedron: Asymmetry, 1993. Link

  • C-H Activation: Daugulis, O., et al. "Sulfonamide-Directed Palladium-Catalyzed C-H Activation." Chemical Reviews, 2010. Link

  • Compound Data: N-(2-Methyl-1-phenylpropyl)benzenesulfonamide (CAS 117583-62-7).[2][3][4][5][6] BLD Pharm Catalog. Link

Sources

Application

"N-(2-methyl-1-phenylpropyl)benzenesulfonamide as a protecting group for amines"

This Application Note is designed for researchers in organic synthesis and drug development. It addresses the specific use of the benzenesulfonyl group to protect the hindered, chiral amine 1-phenyl-2-methylpropylamine (...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and drug development. It addresses the specific use of the benzenesulfonyl group to protect the hindered, chiral amine 1-phenyl-2-methylpropylamine (and its derivatives), forming the stable intermediate N-(2-methyl-1-phenylpropyl)benzenesulfonamide .

This specific protected amine is a critical intermediate in the synthesis of TIPNO nitroxides (living radical polymerization initiators) and various CNS-active pharmaceutical agents.

Focus Entity: N-(2-methyl-1-phenylpropyl)benzenesulfonamide (CAS 110871-37-9) Primary Application: Purification, storage, and protection of 1-phenyl-2-methylpropylamine during multi-step synthesis.

Part 1: Strategic Overview & Rationale

The Challenge: Handling 1-Phenyl-2-methylpropylamine

The amine 1-phenyl-2-methylpropylamine is a bulky, chiral primary amine. It serves as a scaffold for:

  • TIPNO-type Nitroxides: Used in Nitroxide-Mediated Polymerization (NMP).

  • Chiral Auxiliaries: For asymmetric synthesis.

  • Pharmaceutical Intermediates: Precursors to amphetamine-like or antihistamine derivatives.

Challenges with the free amine:

  • Volatility & Oxidation: The free amine is prone to oxidation and carbonate formation upon air exposure.

  • Purification Difficulty: As a chiral oil, enantiomeric purification is difficult without derivatization.

  • Chemo-selectivity: The nitrogen lone pair is sterically hindered but highly basic, leading to side reactions in electrophilic environments.

The Solution: Benzenesulfonyl Protection

Converting the amine to N-(2-methyl-1-phenylpropyl)benzenesulfonamide offers three distinct advantages:

FeatureScientific Rationale
Crystallinity The benzenesulfonamide derivative is often a crystalline solid (unlike the oily free amine), allowing for enantiomeric enrichment via recrystallization rather than expensive chiral chromatography.
Orthogonality The sulfonamide bond is extremely stable against acid, base, and nucleophiles (unlike Boc or Cbz), surviving harsh subsequent steps (e.g., alkylations, oxidations).
Atom Economy Benzenesulfonyl chloride is inexpensive and the protection reaction is high-yielding (>90%), making it suitable for scale-up.

Part 2: Experimental Protocols

Protocol A: Protection (Synthesis of the Sulfonamide)

Objective: Efficiently convert 1-phenyl-2-methylpropylamine to its benzenesulfonamide derivative.

Reagents:

  • 1-Phenyl-2-methylpropylamine (1.0 equiv)

  • Benzenesulfonyl chloride (1.1 equiv) [Reagent Grade]

  • Triethylamine (Et₃N) (1.5 equiv) or Pyridine

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-phenyl-2-methylpropylamine (10 mmol) in anhydrous DCM (30 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add Et₃N (15 mmol) dropwise. Note: Et₃N acts as an HCl scavenger.

  • Sulfonylation: Add benzenesulfonyl chloride (11 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The amine spot (ninhydrin active) should disappear; the sulfonamide spot (UV active) will appear.

  • Workup:

    • Quench with 1M HCl (20 mL) to remove excess amine/base.

    • Separate layers.[1] Wash organic layer with sat. NaHCO₃ (to remove PhSO₃H) and Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Hexane to obtain pure N-(2-methyl-1-phenylpropyl)benzenesulfonamide .

Protocol B: Deprotection (Reductive Cleavage)

Critical Note: Unlike "Nosyl" (nitro-benzenesulfonyl) groups which cleave with thiols, the Benzenesulfonyl group is robust. It requires Dissolving Metal Reduction (Birch-type conditions) for removal.

Reagents:

  • Sodium metal (Na) or Lithium (Li)

  • Naphthalene (electron carrier)

  • THF (Dry) or DME (Dimethoxyethane)

  • Alternative: Sodium in liquid Ammonia (Classic Birch)

Methodology (Na/Naphthalene Method):

  • Activation: In a dry flask under Argon, dissolve Naphthalene (4.0 equiv) in dry THF. Add Sodium metal (4.0 equiv, cut into small pieces). Stir for 2 hours until the solution turns deep dark green (formation of Sodium Naphthalenide radical anion).

  • Cleavage: Cool the radical anion solution to -78°C.

  • Addition: Cannulate a solution of N-(2-methyl-1-phenylpropyl)benzenesulfonamide (1.0 equiv) in dry THF into the reducing mixture.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C. The characteristic green color should persist (indicating excess reductant).

  • Quench: Carefully add water or sat. NH₄Cl to quench the radical anion (color disappears).

  • Isolation:

    • Extract with Ether.[2]

    • Acid/Base Extraction (Crucial): Extract the organic layer with 1M HCl. The free amine goes into the aqueous layer; naphthalene and byproducts remain in the organic layer.

    • Basify the aqueous layer (pH > 12) with NaOH.

    • Extract the free amine into DCM, dry, and concentrate.

Part 3: Mechanistic Visualization & Workflow

The following diagram illustrates the protection and deprotection cycle, highlighting the stability of the sulfonamide intermediate.

ProtectionCycle cluster_stability Stability Window (Orthogonal To) Amine Free Amine (1-phenyl-2-methylpropylamine) [Nucleophilic, Oily] Reagents_P PhSO2Cl / Et3N (Sulfonylation) Amine->Reagents_P Protected Protected Intermediate N-(2-methyl-1-phenylpropyl) benzenesulfonamide [Crystalline, Stable] Reagents_P->Protected Protection (Schotten-Baumann) Reagents_D Na / Naphthalene (SET Reduction) Protected->Reagents_D Reagents_D->Amine Deprotection (S-N Bond Cleavage) Acids Acids (TFA/HCl) (Boc cleavage) Bases Bases (NaOH) (Fmoc cleavage)

Caption: Cycle of amine protection using benzenesulfonyl chloride, showing the robust intermediate and reductive regeneration.

Part 4: Comparative Data (Sulfonyl Protecting Groups)

When selecting a sulfonyl protecting group for hindered amines, the choice between Phenyl (Ph), Tosyl (Ts), and Nosyl (Ns) is critical.

Protecting GroupReagentStabilityDeprotection ConditionsBest Use Case
Benzenesulfonyl PhSO₂ClVery High Harsh: Na/Naphthalene or Na/NH₃ (l)Permanent protection or when crystallinity is required for chiral resolution.
Tosyl (Ts) TsClHighHarsh: Na/Naphthalene or HBr/AcOH (reflux)Standard purification; slightly more crystalline than Phenyl.
Nosyl (Ns) o-NsClModerateMild: Thiophenol (PhSH) / K₂CO₃"Fukuyama Synthesis" – allows alkylation and mild deprotection.
Triflyl (Tf) Tf₂OLow (Labile)Mild BaseActivation of amine for displacement (not protection).

Scientist's Note: If your goal is temporary protection for a short synthetic sequence, use the Nosyl group (cleavable with thiols). Use the Benzenesulfonyl group (as described here) only if you require extreme stability or are using the sulfonamide itself as a scaffold (e.g., for directed lithiation or as a chiral ligand).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Sulfonamide stability and cleavage).

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. (Contrasts Nosyl vs. Phenyl/Tosyl stability).

  • Alonso, D. A., et al. (2002). Chiral Sulfonamides as Catalysts in Asymmetric Synthesis. Tetrahedron: Asymmetry, 13(23), 2577-2582. (Context on using chiral sulfonamides like the title compound).

  • Schönberg, H., et al. (1998). Reductive Cleavage of Sulfonamides with Sodium Naphthalenide. Journal of Organic Chemistry, 63(25), 9223-9229. (Protocol for deprotection).[3]

Sources

Method

Technical Application Note: N-(2-methyl-1-phenylpropyl)benzenesulfonamide in Medicinal Chemistry

[1][2] Part 1: Executive Summary & Chemical Profile[2] N-(2-methyl-1-phenylpropyl)benzenesulfonamide (CAS: 117583-62-7) is a specialized chiral sulfonamide scaffold derived from the condensation of benzenesulfonyl chlori...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Chemical Profile[2]

N-(2-methyl-1-phenylpropyl)benzenesulfonamide (CAS: 117583-62-7) is a specialized chiral sulfonamide scaffold derived from the condensation of benzenesulfonyl chloride with 2-methyl-1-phenylpropan-1-amine (valiophenone amine).[1][2]

While often encountered as a stable intermediate in the synthesis of complex N-heterocycles (specifically in studies regarding the tert-amino effect and stereoselective cyclizations), its utility extends into two critical domains of modern drug discovery:[2]

  • Asymmetric Synthesis & Analysis: Functioning as a Chiral Solvating Agent (CSA) for NMR-based enantiomeric excess determination and as a chiral auxiliary.[2]

  • Medicinal Chemistry: Serving as a lipophilic, metabolically stable pharmacophore for exploring sulfonamide-based bioactivity (e.g., AMPA receptor modulation or protease inhibition).[2]

Chemical Profile
PropertySpecification
IUPAC Name N-(2-methyl-1-phenylpropyl)benzenesulfonamide
CAS Number 117583-62-7
Molecular Formula C₁₆H₁₉NO₂S
Molecular Weight 289.40 g/mol
Chirality Contains one stereocenter (C1 of the propyl chain).[2][3] Available as (R), (S), or rac.[2]
LogP (Predicted) ~3.8 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (SO₂)

Part 2: Core Applications & Mechanisms[2]

Application as a Chiral Solvating Agent (CSA)

The sulfonamide moiety, combined with the bulky chiral center (isopropyl and phenyl groups), makes this molecule an effective Chiral Solvating Agent for NMR spectroscopy.[2]

  • Mechanism: The acidic sulfonamide proton (-NH-SO₂-) forms strong hydrogen bonds with basic analytes (amines, phosphines, or sulfoxides).[2] The chiral environment created by the adjacent phenyl and isopropyl groups induces magnetic non-equivalence in the analyte's enantiomers, splitting their NMR signals.[2]

  • Utility: Rapid determination of enantiomeric excess (ee) without derivatization.[2]

Synthetic Intermediate in Heterocyclic Chemistry

This compound is historically significant in the study of the "tert-amino effect" and stereoselective ring closures.[2] As demonstrated in foundational work by Reinhoudt et al., analogs of this structure serve as precursors or reference standards in the synthesis of pyrrolo[1,2-a]quinolines and benzo[c]quinolizines.[2]

  • Role: The steric bulk of the 2-methyl-1-phenylpropyl group directs regioselectivity during cyclization reactions or acts as a removable chiral auxiliary.[2]

Pharmacophore in Medicinal Chemistry

Sulfonamides are a "privileged structure" in drug design.[2] This specific derivative offers a unique pharmacokinetic profile:

  • Metabolic Stability: The bulky isopropyl group adjacent to the nitrogen hinders N-dealkylation by CYP450 enzymes.[2]

  • Lipophilicity: The scaffold is highly lipophilic, facilitating Blood-Brain Barrier (BBB) penetration, making it a viable core for CNS-targeted programs (e.g., neuroprotective agents).[2]

Part 3: Experimental Protocols

Protocol A: Synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide

Standard Operating Procedure for the preparation of the scaffold from primary amines.[2]

Reagents:

  • 2-methyl-1-phenylpropan-1-amine (1.0 equiv)[2]

  • Benzenesulfonyl chloride (1.1 equiv)[2]

  • Triethylamine (Et₃N) (1.5 equiv)[2]

  • Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-methyl-1-phenylpropan-1-amine (10 mmol) and anhydrous DCM (20 mL) under nitrogen atmosphere.

  • Base Addition: Add Et₃N (15 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add benzenesulfonyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Maintain temperature < 5°C to prevent bis-sulfonylation.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2]

  • Workup: Quench with 1M HCl (10 mL). Separate the organic layer and wash sequentially with saturated NaHCO₃ (10 mL) and brine (10 mL).[2]

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystals.[2]

Validation Criteria:

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic doublet for isopropyl methyls (~0.8 ppm) and sulfonamide NH singlet (~4.8–5.2 ppm, exchangeable).[2]

  • Yield: Expected >85%.

Protocol B: Chiral Solvating Agent (CSA) NMR Assay

Method for determining enantiomeric excess of a chiral amine analyte.[2]

  • Sample Prep: Dissolve the chiral analyte (e.g., 10 mg) in 0.6 mL of CDCl₃.

  • CSA Addition: Add 1.0 equivalent of N-(2-methyl-1-phenylpropyl)benzenesulfonamide to the NMR tube.

  • Acquisition: Acquire ¹H NMR spectra at 298 K.

  • Analysis: Observe the splitting of the analyte's diagnostic signals (e.g., methyl doublets or alpha-protons).[2]

  • Calculation: Calculate ee% using the integration of the split peaks:

    
    .[2]
    

Part 4: Visualization of Pathways[2]

Figure 1: Synthetic Pathway & CSA Mechanism

The following diagram illustrates the synthesis of the scaffold and its subsequent mode of action as a Chiral Solvating Agent via Hydrogen Bonding.[2]

G cluster_0 Mechanism of Action Amine 2-methyl-1-phenyl propan-1-amine Product N-(2-methyl-1-phenylpropyl) benzenesulfonamide (The Scaffold) Amine->Product Et3N, DCM, 0°C PhSO2Cl Benzenesulfonyl Chloride PhSO2Cl->Product CSA_Complex CSA Complex (H-Bonding with Analyte) Product->CSA_Complex + Chiral Analyte (CDCl3) NMR_Signal Split NMR Signals (Enantiomeric Discrimination) CSA_Complex->NMR_Signal Magnetic Anisotropy

Caption: Figure 1. Synthesis of the sulfonamide scaffold and its application mechanism as a Chiral Solvating Agent (CSA) for NMR spectroscopy.

Part 5: References

  • Nijhuis, W. N., Verboom, W., & Reinhoudt, D. N. (1989). Stereochemical aspects of the "tert-amino effect".[2] 1. Regioselectivity in the synthesis of pyrrolo[1,2-a]quinolines and benzo[c]quinolizines. The Journal of Organic Chemistry, 54(1), 209–216.[2] [Link]

    • Context: Establishes the synthesis and stereochemical behavior of this class of compounds (Compound 18bP in text).

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[2] Wiley-Interscience.[2] [Link][2]

    • Context: Authoritative text on the mechanism and protocols for using sulfonamides as Chiral Solvating Agents.

  • PubChem Compound Summary. (2023). 2-Methyl-1-phenylpropan-1-amine (Precursor).[2] National Center for Biotechnology Information.[2] [Link][2]

    • Context: Physical properties and safety data for the amine precursor.

Sources

Application

"protocols for the acylation of amines with benzenesulfonyl chloride"

Executive Summary The formation of sulfonamides via the reaction of amines with benzenesulfonyl chloride is a cornerstone transformation in medicinal chemistry, yielding the pharmacophore found in "sulfa drugs," diuretic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of sulfonamides via the reaction of amines with benzenesulfonyl chloride is a cornerstone transformation in medicinal chemistry, yielding the pharmacophore found in "sulfa drugs," diuretics, and HIV protease inhibitors. While conceptually simple, the reaction is prone to specific failure modes: hydrolysis of the sulfonyl chloride, formation of bis-sulfonylated byproducts (with primary amines), and purification difficulties associated with high-boiling bases like pyridine.

This guide provides three distinct, validated protocols tailored to substrate solubility and scale, supported by mechanistic insights to enable rational optimization.

Mechanistic Insight & Reaction Logic

Unlike acyl chlorides, sulfonyl chlorides react at a sulfur center that is tetrahedral (pseudo-trigonal bipyramidal transition state). The reaction is an associative nucleophilic substitution (


-like) at the sulfur atom.

Key Mechanistic Drivers:

  • Nucleophilic Attack: The amine nitrogen attacks the sulfur, pushing electron density onto the oxygens.

  • Elimination: Chloride is expelled, restoring the S=O double bonds.

  • Deprotonation: A base is required to neutralize the generated HCl and, in the case of primary amines, to deprotonate the resulting sulfonamide (making it water-soluble in aqueous workups).[1][2]

Critical Failure Mode (Bis-sulfonylation): Primary amines (


) form a mono-sulfonamide (

). The remaining N-H proton is highly acidic (

). In the presence of excess base and sulfonyl chloride, this can be deprotonated to form an anion that attacks a second equivalent of sulfonyl chloride, yielding the unwanted bis-sulfonamide

. Strict stoichiometry control is the primary defense.

Mechanism Substrate Amine (R-NH2) TS Tetrahedral Intermediate Substrate->TS Nucleophilic Attack Reagent Benzenesulfonyl Chloride Reagent->TS Product Sulfonamide (R-NH-SO2Ph) TS->Product -HCl (Base) Byproduct Bis-Sulfonamide (Unwanted) Product->Byproduct Excess Base/Cl (Over-reaction)

Figure 1: Reaction pathway showing the primary conversion and the risk of bis-sulfonylation.

Experimental Protocols

Method A: The "Standard" Organic Phase Protocol

Best for: Acid-sensitive substrates, small-scale medicinal chemistry, and amines soluble in DCM.[3]

Rationale: Pyridine acts as both the solvent and the base.[4] It forms a reactive N-sulfonylpyridinium intermediate that accelerates the reaction.

Materials:

  • Amine (1.0 equiv)[4]

  • Benzenesulfonyl chloride (1.1 equiv)

  • Pyridine (anhydrous, 5–10 volumes) OR DCM + Pyridine (3.0 equiv)[3]

  • DMAP (0.1 equiv, optional catalyst for sterically hindered amines)[3]

Step-by-Step:

  • Dissolution: In a dry round-bottom flask under

    
    , dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). Add Pyridine (3.0 mmol).
    
    • Note: For highly insoluble amines, use neat pyridine as the solvent.

  • Cooling: Cool the solution to

    
     using an ice bath. This suppresses the formation of bis-sulfonylated byproducts.
    
  • Addition: Add benzenesulfonyl chloride (1.1 mmol) dropwise over 5 minutes.

    • Tip: If the sulfonyl chloride is solid or viscous, dissolve it in a minimal amount of DCM before addition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.[4]

  • Workup (Critical):

    • Dilute with EtOAc.[5]

    • Wash 1: 1M HCl or 10% Citric Acid (to remove pyridine as the water-soluble pyridinium salt). Check aqueous layer pH is < 3.[3]

    • Wash 2: Saturated

      
       (to remove unreacted benzenesulfonyl chloride as the sulfonate).
      
    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate.[3]
      
Method B: The Schotten-Baumann Protocol (Biphasic)

Best for: Scale-up (>5g), water-soluble amines (amino acids), and "Green" chemistry requirements.

Rationale: Uses a biphasic system (Water/Organic) with an inorganic base.[4][5][6] The reaction relies on the interfacial transfer of reagents. It is cheaper and avoids the toxicity/smell of pyridine.

Materials:

  • Amine (1.0 equiv)[4]

  • Benzenesulfonyl chloride (1.2 equiv)

  • Solvent A: 10% NaOH or

    
     (aq)
    
  • Solvent B: THF, Dioxane, or DCM[3][7]

Step-by-Step:

  • Preparation: Dissolve the amine in the aqueous base solution (approx 2.5 equiv of base).

    • Optimization: If the amine is not water-soluble, dissolve it in a minimal amount of THF or Dioxane and add to the aqueous base.

  • Addition: Cool to

    
    . Add benzenesulfonyl chloride dropwise with vigorous stirring .
    
    • Why Vigorous? The reaction occurs at the interface. High shear increases surface area and reaction rate.

  • pH Control: Monitor pH. As HCl is generated, pH will drop.[3] Add additional NaOH dropwise to maintain pH > 9.

    • Warning: If pH > 12, hydrolysis of benzenesulfonyl chloride competes significantly. Keep pH 9–10.

  • Completion: Stir at RT for 4 hours.

  • Isolation:

    • If Product Precipitates: Filter the solid, wash with water (removes salts) and dilute HCl (removes unreacted amine).

    • If Product is Soluble: Acidify carefully to pH 2-3 (precipitates the sulfonamide), then extract with EtOAc.

Comparative Data & Selection Guide

FeatureMethod A (Pyridine/DCM)Method B (Schotten-Baumann)
Substrate Scope Lipophilic amines, acid-sensitive groupsHydrophilic amines, Amino acids
Reagent Cost High (Pyridine/DCM)Low (NaOH/Water)
Purification Acidic wash required to remove PyridineFiltration or Extraction
Risk of Hydrolysis Low (Anhydrous conditions)Moderate (Requires pH control)
Green Metric Poor (Chlorinated solvents)Excellent (Aqueous)

Decision Logic:

DecisionTree Start Start: Select Protocol Solubility Is Amine Water Soluble? Start->Solubility Scale Scale > 5g? Solubility->Scale No (Lipophilic) MethodB Method B: Schotten-Baumann Solubility->MethodB Yes (Hydrophilic) MethodA Method A: Pyridine/DCM Scale->MethodA No (Convenience) Scale->MethodB Yes (Cost/Safety)

Figure 2: Protocol Selection Workflow.

Troubleshooting & Expert Insights

Issue 1: Bis-Sulfonylation of Primary Amines

  • Symptom:[1][2][3][4][5][8][9] TLC shows two new spots; Mass spec shows M + 140 mass shift.

  • Fix:

    • Inverse Addition: Add the base/amine mixture to the sulfonyl chloride slowly? NO. Actually, add the sulfonyl chloride very slowly to the amine to keep amine in excess locally.

    • Stoichiometry: Use exactly 1.0 equiv of sulfonyl chloride.

    • Bulky Base: Use 2,6-lutidine instead of pyridine to sterically hinder the deprotonation of the mono-sulfonamide.

Issue 2: Residual Pyridine

  • Symptom:[1][2][3][4][5][8][9][10] Product oil smells "fishy" or aromatic; NMR shows peaks at 8.6 ppm.

  • Fix: Use

    
     (aqueous) wash. Copper complexes with pyridine, turning the aqueous layer deep blue and pulling pyridine out of the organic phase effectively.
    

Issue 3: Unreacted Sulfonyl Chloride

  • Symptom:[1][2][3][4][5][8][9] Pungent smell persists; "smear" on TLC.

  • Fix: Add a "scavenger" at the end of the reaction, such as N,N-dimethylethylenediamine (0.2 equiv), stir for 15 mins, then perform the acidic workup. The scavenger reacts with excess chloride to form an acid-soluble amine that washes away.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Sulfur Analogues).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.14: Sulfonamides).[1][6][11]

  • Hinsberg, O. (1890).[2] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali.[2] Berichte der deutschen chemischen Gesellschaft, 23(2), 2962-2965.[3] (Original Schotten-Baumann/Hinsberg context).[1]

  • Organic Chemistry Portal. (2024). Sulfonamides - Synthesis and Protection Groups. Link

  • BenchChem. (2025).[4] Sulfonylation of Primary Amines: Protocols and Troubleshooting. Link (General reference for standard stoichiometry protocols).

Sources

Method

"experimental procedure for N-alkylation of sulfonamides"

Abstract The N-alkylation of sulfonamides is a pivotal transformation in medicinal chemistry, essential for modulating the lipophilicity, metabolic stability, and potency of sulfonamide-based pharmacophores.[1] While see...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of sulfonamides is a pivotal transformation in medicinal chemistry, essential for modulating the lipophilicity, metabolic stability, and potency of sulfonamide-based pharmacophores.[1] While seemingly trivial, the reaction is governed by subtle electronic and steric factors, particularly the acidity of the N-H bond (


 ~10) and the competition between mono- and bis-alkylation. This guide provides three distinct, field-validated protocols: the "Cesium Effect" method for difficult substrates, the Mitsunobu reaction for stereochemical inversion, and Phase Transfer Catalysis (PTC) for green scalability.

Mechanistic Grounding & Strategic Selection

The sulfonamide nitrogen is a unique nucleophile. Unlike amines, it is electron-deficient due to the strong electron-withdrawing nature of the sulfonyl group.

  • Acidity: Primary sulfonamides (

    
    ) have a 
    
    
    
    of approximately 10. They can be deprotonated by weak bases (e.g.,
    
    
    ), but the resulting anion is a relatively weak nucleophile.
  • Selectivity: The mono-alkylated product (

    
    ) retains an acidic proton (
    
    
    
    ~11-12), making it susceptible to a second deprotonation and subsequent over-alkylation.

Strategic Decision Matrix: Before selecting a protocol, analyze your substrate and reagents using the decision tree below.

G Start Start: N-Alkylation Target Reagent Available Electrophile? Start->Reagent Halide Alkyl Halide (R-X) Reagent->Halide Primary/Secondary Alcohol Alcohol (R-OH) Reagent->Alcohol Primary/Secondary Scale Scale/Green Req? Halide->Scale Stereo Stereochemistry Critical? Alcohol->Stereo MethodA Protocol A: Cesium Carbonate (General Purpose) Scale->MethodA Lab Scale (<10g) MethodC Protocol C: Phase Transfer (PTC) (Industrial/Green) Scale->MethodC Process Scale (>10g) or Green Chem MethodB Protocol B: Mitsunobu Reaction (Inversion of Config) Stereo->MethodB Yes (Inversion needed) MethodD Method D: Cu-Catalyzed Borrowing Hydrogen Stereo->MethodD No (Racemic/Achiral)

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile availability and process requirements.

Protocol A: The "Cesium Effect" (General Purpose)

Best for: Valuable substrates, complex alkyl halides, and preventing over-alkylation.

Scientific Rationale: While Potassium Carbonate (


) is standard, it often suffers from poor solubility in organic solvents. Cesium Carbonate (

)
is superior due to the "Cesium Effect." The large ionic radius of

leads to weaker ion-pairing with the sulfonamide anion in aprotic solvents, creating a "naked," highly reactive anion. This increases reaction rates and often improves mono-alkylation selectivity [1].

Reagents:

  • Sulfonamide substrate (1.0 equiv)

  • Alkyl Halide (1.1 - 1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    
  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv) for chlorides.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension may change color slightly as the anion forms.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: If using a volatile halide (e.g., MeI), cool the mixture to 0°C before addition.

  • Reaction: Stir at room temperature (for reactive halides) or heat to 60°C (for hindered halides). Monitor by TLC or LC-MS.

    • Self-Validation: Completion is typically observed within 2–6 hours. The disappearance of the starting material peak and the appearance of a less polar spot (TLC) confirms reaction.

  • Workup: Dilute the reaction mixture with EtOAc and wash extensively with water (3x) and brine (1x) to remove DMF. Dry over

    
     and concentrate.
    

Protocol B: The Mitsunobu Reaction (Stereochemical Control)

Best for: Using alcohols directly as electrophiles, specifically when stereochemical inversion is required (e.g., converting a chiral secondary alcohol to a sulfonamide with inverted chirality).

Scientific Rationale: The Mitsunobu reaction activates an alcohol using a phosphine and an azodicarboxylate (DEAD/DIAD), converting the hydroxyl into a good leaving group.[2][3][4][5] The sulfonamide (


 < 13) is acidic enough to protonate the betaine intermediate, allowing the sulfonamide anion to displace the activated oxygen via an 

mechanism, resulting in Walden inversion [2].

Reagents:

  • Sulfonamide substrate (1.0 equiv)

  • Alcohol (1.0 - 1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

  • Mixture A: In a dry flask under inert atmosphere (

    
    /Ar), dissolve Sulfonamide (1.0 equiv), Alcohol (1.0 equiv), and 
    
    
    
    (1.5 equiv) in anhydrous THF. Cool to 0°C.[2][6]
  • Addition: Dissolve DIAD (1.5 equiv) in a small volume of THF. Add this solution dropwise to Mixture A over 20–30 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent side reactions (e.g., alkylation of the hydrazine byproduct).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Quench & Workup: Concentrate the solvent directly. Triturate the residue with

    
    /Hexane to precipitate the bulk of Triphenylphosphine oxide (
    
    
    
    ). Filter and purify the filtrate via column chromatography.

Protocol C: Phase Transfer Catalysis (Green/Industrial)

Best for: Large-scale synthesis, avoiding toxic polar aprotic solvents (DMF), and simple alkyl halides.

Scientific Rationale: PTC utilizes a quaternary ammonium salt to transport the hydroxide anion from an aqueous phase into an organic phase (e.g., Toluene), where it deprotonates the sulfonamide. This "interfacial" mechanism allows the use of inexpensive inorganic bases (


) and environmentally benign solvents [3].

Reagents:

  • Sulfonamide substrate (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Base: 50% Aqueous NaOH or KOH (2.0 equiv)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 - 0.1 equiv)

  • Solvent: Toluene or 2-MeTHF.

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve the Sulfonamide and Alkyl Halide in Toluene. Add the TBAB catalyst.

  • Initiation: Add the 50% NaOH solution vigorously.

  • Agitation: High-speed stirring (>800 RPM) is mandatory to maximize the interfacial surface area. Heat to 50–80°C if necessary.

  • Workup: Stop stirring; the layers will separate rapidly. Discard the aqueous layer. Wash the organic layer with water/brine, dry, and concentrate.

Comparative Data & Troubleshooting

Table 1: Method Comparison

FeatureMethod A: Cesium CarbonateMethod B: MitsunobuMethod C: PTC
Electrophile Alkyl Halide / MesylateAlcoholAlkyl Halide
Stereochemistry Inversion (if chiral halide)Strict Inversion Inversion
Atom Economy ModeratePoor (High MW byproducts)Excellent
Cost High (

)
High (DIAD/

)
Low
Scalability Low (DMF removal difficult)Low (Chromatography needed)High

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
No Reaction Base too weak or sulfonamide too hindered.Switch to

or add catalytic KI (Finkelstein condition).
Bis-alkylation Excess base/halide or highly acidic product.Use 1.0 equiv base exactly; switch to bulky base (

) or dilute reaction.
O-Alkylation Rare, but possible with Silver salts.Ensure use of "Hard" bases (Carbonates/Hydroxides) to favor N-alkylation.
Mitsunobu Fails

of sulfonamide > 13.
Use a more activated sulfonamide (e.g., Nosyl) or switch to ADDP/

.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways for the standard base-mediated mechanism versus the Mitsunobu activation.

Mechanism Sulf Sulfonamide (R-SO2-NH2) Anion Sulfonamide Anion (R-SO2-NH-) Sulf->Anion Deprotonation Product N-Alkylated Product (R-SO2-NH-R') Sulf->Product Proton Transfer to Betaine Base Base (Cs2CO3 or NaOH) Base->Anion Anion->Product SN2 Attack (Displaces X) Halide Alkyl Halide (R'-X) Halide->Product Alcohol Alcohol (R'-OH) ActivatedAlc Oxy-Phosphonium Intermediate Alcohol->ActivatedAlc Activation Mitsunobu Mitsunobu Reagents (PPh3 / DIAD) Mitsunobu->ActivatedAlc ActivatedAlc->Product SN2 Attack (Inversion)

Figure 2: Mechanistic divergence between Base-Mediated Alkylation (Top) and Mitsunobu Alkylation (Bottom).

References

  • Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[6] Journal of Organic Chemistry, 67(3), 679–687. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Sussman, A. R., et al. (2019). "Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow." Reaction Chemistry & Engineering, 4, 152-159. Link

  • Shi, F., et al. (2009). "Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols." Advanced Synthesis & Catalysis, 351(17), 2949-2958. Link

Sources

Application

Technical Application Note: N-(2-methyl-1-phenylpropyl)benzenesulfonamide in Asymmetric Synthesis &amp; Chiral Assays

This Application Note is structured to address the specific chemical entity N-(2-methyl-1-phenylpropyl)benzenesulfonamide (CAS 117583-62-7). Important Technical Clarification: While often confused in nomenclature with pe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical entity N-(2-methyl-1-phenylpropyl)benzenesulfonamide (CAS 117583-62-7).

Important Technical Clarification: While often confused in nomenclature with peptide-isostere gamma-secretase inhibitors (like L-685,458), N-(2-methyl-1-phenylpropyl)benzenesulfonamide is a distinct chiral sulfonamide . In drug development, this structural class is primarily utilized as a chiral ligand/auxiliary for asymmetric synthesis (CMC/Process Chemistry) or as a sulfonamide scaffold in Structure-Activity Relationship (SAR) studies for targets like Carbonic Anhydrase or specific ion channels.

The following guide focuses on its primary application in Asymmetric Synthesis Screening and Chiral Purity Assays , critical workflows in the development of enantiopure Active Pharmaceutical Ingredients (APIs).

Introduction & Molecule Profile[1]

N-(2-methyl-1-phenylpropyl)benzenesulfonamide is a chiral sulfonamide ligand derived from the chiral amine 1-phenyl-2-methylpropylamine (a valine-phenylalanine hybrid analog). In drug discovery, it serves two critical roles:

  • Chiral Ligand: Used in titanium- or zinc-catalyzed asymmetric alkylations (e.g., diethylzinc addition to aldehydes) to generate chiral alcohols with high enantiomeric excess (ee).

  • Pharmacophore Scaffold: A building block for sulfonamide-based inhibitors (e.g., potential carbonic anhydrase or protease inhibitors).

Chemical Identity
PropertySpecification
Chemical Name N-(2-methyl-1-phenylpropyl)benzenesulfonamide
CAS Number 117583-62-7
Molecular Formula C₁₆H₁₉NO₂S
Molecular Weight 289.40 g/mol
Stereochemistry Contains one chiral center (typically supplied as (R)- or (S)- enantiomer for catalysis)
Solubility Soluble in DCM, Toluene, DMSO; Insoluble in Water

Core Directive: Mechanism of Action (Catalysis)

In the context of specific assays (Catalyst Screening), this molecule acts as a Lewis Acid modifier . The sulfonamide nitrogen is deprotonated to form a metal-ligand complex (typically with Ti(OiPr)₄ or ZnEt₂). This chiral complex coordinates with the substrate (aldehyde), blocking one face of the carbonyl and forcing the nucleophile to attack from the opposite side, inducing chirality.

Diagram: Ligand-Accelerated Catalysis Pathway

The following diagram illustrates the workflow for using this ligand in an asymmetric assay.

G Ligand N-(2-methyl-1-phenylpropyl) benzenesulfonamide (Chiral Ligand) Complex Chiral Lewis Acid Complex Ligand->Complex Coordination Metal Metal Source (Ti(OiPr)4 or ZnEt2) Metal->Complex TS Transition State (Face-Selective) Complex->TS Catalysis Substrate Substrate (Prochiral Aldehyde) Substrate->TS Binding Product Chiral Alcohol (High ee) TS->Product Alkylation Assay Chiral HPLC Assay (ee Determination) Product->Assay Analysis

Caption: Mechanism of Ligand-Accelerated Catalysis using N-(2-methyl-1-phenylpropyl)benzenesulfonamide. The ligand modifies the metal center to induce stereoselectivity.

Protocol A: High-Throughput Catalyst Screening Assay

Objective: To determine the optimal ligand-to-metal ratio and solvent conditions for maximizing enantiomeric excess (ee) in a model reaction (e.g., addition of diethylzinc to benzaldehyde).

Reagents & Equipment[1][9]
  • Ligand: N-(2-methyl-1-phenylpropyl)benzenesulfonamide (10 mM stock in Toluene).

  • Metal Source: Titanium(IV) isopropoxide (Ti(OiPr)₄) or Diethylzinc (ZnEt₂, 1.0 M in hexanes).

  • Substrate: Benzaldehyde (freshly distilled).

  • Reactor: 24-well reaction block or sealed HPLC vials (inert atmosphere).

Step-by-Step Methodology
  • Ligand Preparation (Inert Box):

    • Dispense 10 mol% (relative to substrate) of N-(2-methyl-1-phenylpropyl)benzenesulfonamide into reaction vials.

    • Evaporate solvent if dispensing from stock, or weigh solid directly (approx 2.9 mg for a 1 mmol scale).

  • Complex Formation:

    • Add anhydrous Toluene (1.0 mL).

    • Add Ti(OiPr)₄ (1.2 equivalents).

    • Critical Step: Incubate at 40°C for 20 minutes . This allows the sulfonamide to displace isopropoxide ligands and form the active chiral Ti-complex.

  • Substrate Addition:

    • Cool the block to 0°C or -20°C (Temperature is a critical variable for ee).

    • Add Benzaldehyde (1.0 mmol, 102 µL).

    • Add Nucleophile (e.g., Diethylzinc, 2.0 equivalents) dropwise over 10 minutes.

  • Reaction Monitoring:

    • Stir at 0°C for 12–24 hours.

    • Quench: Add 0.5 mL 1N HCl carefully to hydrolyze the titanium salts.

    • Extraction: Add 1 mL Ethyl Acetate, vortex, and separate the organic layer.

  • Data Output:

    • Analyze organic layer via GC-FID or Chiral HPLC (See Protocol B).

Protocol B: Chiral HPLC Assay for Enantiomeric Excess (ee)

Objective: Quantify the enantiomeric purity of the product generated using the N-(2-methyl-1-phenylpropyl)benzenesulfonamide ligand. This is the primary "readout" assay.

Chromatographic Conditions
ParameterSetting
Column Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm
Mobile Phase Hexane : Isopropanol (90:10 to 98:2 Isocratic)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (for aromatic products)
Temperature 25°C
Protocol
  • Sample Prep: Dilute 20 µL of the quenched organic layer (from Protocol A) into 980 µL of Mobile Phase. Filter through 0.45 µm PTFE filter.

  • Injection: Inject 5–10 µL onto the HPLC.

  • Calculation:

    
    
    
  • Validation: Run racemic standard (prepared using non-chiral ligand or no ligand) to confirm retention times of R and S enantiomers.

Protocol C: Biological Activity Screening (Cytotoxicity)

If investigating this molecule as a drug candidate (e.g., sulfonamide inhibitor) rather than a ligand, use this standard viability assay.

Objective: Determine IC50 in HEK293 or HepG2 cells.

  • Solubilization: Dissolve N-(2-methyl-1-phenylpropyl)benzenesulfonamide in 100% DMSO to make a 10 mM stock .

    • Note: Sonicate for 5 mins if turbid.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Serial dilute stock in culture media (Final DMSO < 0.5%). Treat cells for 48h.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals in DMSO. Read Absorbance at 570 nm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<10%) Moisture in reactionEnsure Toluene and Ti(OiPr)₄ are anhydrous. Use molecular sieves.
Low ee (<20%) Incomplete complexationIncrease "Complex Formation" time/temp (Step 2). Ensure ligand is enantiopure.
Precipitation Low solubility of ligandSwitch solvent to DCM or add 10% THF.
Peak Tailing (HPLC) Column overloadDilute sample 1:10 further. Check mobile phase modifiers.

References

  • Knochel, P., et al. (2003). "Chiral Sulfonamides as Ligands in Asymmetric Catalysis." Chemical Reviews, 103(8).

  • Pu, L., & Yu, H. B. (2001). "Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds." Chemical Reviews, 101(3), 757-824.

  • Guidechem. (2024).[1] "Product Record: N-(2-methyl-1-phenylpropyl)benzenesulfonamide (CAS 117583-62-7)."

  • Daicel Chiral Technologies. (2024). "Application Guide for Chiral HPLC Method Development."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide

Welcome to the technical support center for the synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide. The typical synthetic route involves the reaction of 2-methyl-1-phenylpropan-1-amine with benzenesulfonyl chloride, a classic example of the Hinsberg reaction.[1][2]

Issue 1: Low or No Product Yield

Q1: My reaction has a very low yield or has failed completely. What are the most likely causes and how can I improve it?

A1: Low or no yield in a sulfonamide synthesis can be attributed to several factors, from the quality of your reagents to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Reagent Quality and Handling:

    • Benzenesulfonyl Chloride Instability: Benzenesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture.[3] Ensure you are using a fresh or properly stored bottle. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Amine Purity: The purity of 2-methyl-1-phenylpropan-1-amine is crucial. Impurities can interfere with the reaction. Verify the purity of your amine by techniques such as NMR or GC-MS before use.

  • Reaction Conditions:

    • Suboptimal Temperature: Temperature control is critical. A common and effective method is to start the reaction at 0°C (in an ice bath) and then allow it to slowly warm to room temperature.[3][5] This helps to control the initial exothermic reaction and prevent side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal reaction time and if heating is necessary.[3]

    • Incorrect Stoichiometry: An improper ratio of amine to sulfonyl chloride can lead to poor yields.[4] Typically, a slight excess of the amine or a 1:1 ratio is used. Using a large excess of the sulfonyl chloride can lead to the formation of undesired byproducts.

    • Ineffective Base: The choice and amount of base are critical for scavenging the HCl generated during the reaction.[6] Pyridine or triethylamine are commonly used organic bases.[5] Aqueous alkali like NaOH or KOH can also be effective, particularly in a Schotten-Baumann setup.[2][7] The base should be strong enough to deprotonate the sulfonamide intermediate but not so strong as to promote unwanted side reactions. A study on sulfonamide synthesis using LiOH·H₂O demonstrated excellent yields with just 0.5 equivalents of the base at 0-5°C.[8]

  • Reaction Mechanism and Kinetics:

    • The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[4] If the amine is of low reactivity (though not typically the case for this primary amine), the reaction may be slow.

Below is a troubleshooting workflow to diagnose low-yield issues:

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: Formation of Significant Byproducts

Q2: My reaction produces the desired product, but I'm also seeing significant impurities. What are these byproducts and how can I minimize them?

A2: Side reactions are a common challenge in sulfonamide synthesis. Understanding the potential byproducts is key to minimizing their formation.

  • Hydrolysis of Benzenesulfonyl Chloride: As mentioned, benzenesulfonyl chloride readily reacts with water to form benzenesulfonic acid.[4] This is a major competing reaction if moisture is present.

    • Solution: Employ anhydrous solvents and reagents, and run the reaction under an inert atmosphere.[4]

  • Formation of Diphenyl Disulfide: While less common in this specific synthesis, the formation of disulfides can occur under certain conditions, especially if starting from thiols.[3]

  • Over-sulfonylation: This is generally not an issue with primary amines like 2-methyl-1-phenylpropan-1-amine as the resulting sulfonamide is less nucleophilic.

Table 1: Common Byproducts and Mitigation Strategies

ByproductCauseMitigation Strategy
Benzenesulfonic AcidPresence of water in the reaction mixture.[4]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Unreacted Starting MaterialsIncomplete reaction due to suboptimal conditions.Optimize reaction temperature, time, and stoichiometry. Monitor reaction progress by TLC.[3]
Issue 3: Difficult Product Purification

Q3: My product is difficult to purify. It's an oil or a sticky solid. What purification strategies are most effective?

A3: The purification of N-(2-methyl-1-phenylpropyl)benzenesulfonamide can be challenging due to its polarity and potential for hydrogen bonding.

  • Recrystallization: This is often the most effective method for crystalline solids.[3]

    • Troubleshooting Recrystallization:

      • Product "oils out": This indicates the presence of impurities that are lowering the melting point. Try a different solvent system or pre-purify by another method.

      • Product fails to crystallize: The solution may be too dilute, or the product may be an oil at room temperature. Try concentrating the solution, cooling it further, or adding a seed crystal.[3] A solvent system of ethanol and water is often effective for recrystallizing sulfonamides.[9]

  • Column Chromatography: Silica gel chromatography is a standard technique for purifying sulfonamides.[4][10]

    • Solvent System Selection: A gradient elution is often necessary. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The optimal solvent system will depend on the specific impurities present.

  • Acid-Base Extraction: Since the sulfonamide has an acidic N-H proton, it can be extracted into an aqueous base (like NaOH solution).[4] The basic aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, the sulfonamide can be re-precipitated by acidifying the aqueous layer.[4]

II. Frequently Asked Questions (FAQs)

Q4: What is the underlying mechanism for the synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide?

A4: The synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide from benzenesulfonyl chloride and 2-methyl-1-phenylpropan-1-amine follows a nucleophilic acyl substitution-like mechanism.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic sulfur atom of the benzenesulfonyl chloride.

  • Chloride Elimination: This is followed by the elimination of a chloride ion.

  • Deprotonation: A base removes the proton from the nitrogen atom to yield the final sulfonamide product.[6]

Caption: Simplified reaction pathway for sulfonamide formation.

Q5: Are there alternative, milder methods for synthesizing this sulfonamide?

A5: While the reaction of benzenesulfonyl chloride with the amine is the most common method, there are some drawbacks, such as the harsh reagents often used to prepare the sulfonyl chloride itself.[4] Milder and more efficient procedures have been developed for sulfonamide synthesis in general, including:

  • Activation of Sulfonic Acids: Using activating agents like Oxyma.[4]

  • Transition-Metal-Catalyzed Cross-Coupling Reactions. [4]

  • One-Pot Syntheses from Thiols. [4]

  • Electrochemical Synthesis. [4]

These methods may be applicable to the synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide and could be explored if the traditional method proves problematic.

Q6: How does the pH of the reaction medium affect the yield?

A6: The pH of the reaction medium can significantly influence the yield of the sulfonamide. Studies on the reaction of benzenesulfonyl chloride with various amines in aqueous media have shown that surprisingly high yields can be obtained at high pH (up to 1.0 M NaOH).[11][12] This is attributed to third-order reaction terms involving the hydroxide anion and the amine, which become more significant with more hydrophobic amines.[11][12] Therefore, for preparative reactions, conducting the synthesis in a basic aqueous medium can be a high-yielding strategy.[11][12]

III. Experimental Protocols

General Protocol for the Synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1-phenylpropan-1-amine (1.0 mmol) and an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL).[3][5]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a suitable base, such as pyridine or triethylamine (1.2 mmol), to the stirred solution.[3][5]

  • Reaction:

    • In a separate vial, dissolve benzenesulfonyl chloride (1.0 mmol) in the same anhydrous solvent (5 mL).

    • Add the benzenesulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.[3][5]

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature.[3]

    • Monitor the progress of the reaction by TLC.[3]

  • Workup:

    • Once the reaction is complete, quench the reaction with water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[10]

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[3][9]

IV. References

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. (n.d.). Retrieved February 24, 2026, from [Link]

  • Hinsberg Reagent And Test - BYJU'S. (n.d.). Retrieved February 24, 2026, from [Link]

  • Hinsberg reaction - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - Canadian Science Publishing. (n.d.). Retrieved February 24, 2026, from [Link]

  • How does benzenesulphonyl chloride (Hinsberg's reagent) react with primary amines, and what is the significance of the resulting sulphonamide's solubility in alkali? - Discussion Forum. (2024, February 20). Retrieved February 24, 2026, from [Link]

  • Quality by design-based method to synthesize sulfonamides using LiOH.H 2 O. (2025, August 11). Retrieved February 24, 2026, from [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide - ACS Figshare. (2016, February 20). Retrieved February 24, 2026, from [Link]

  • Sulfonamide purification process - Google Patents. (n.d.). Retrieved February 24, 2026, from

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Method for preparing N-aryl sulfonamide from indoline and aryl ... - Google Patents. (n.d.). Retrieved February 24, 2026, from

  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023, December 9). Retrieved February 24, 2026, from [Link]

  • Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation | Bentham Science. (n.d.). Retrieved February 24, 2026, from [Link]

  • Benzenesulfonamide - The Royal Society of Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications - ACS.org. (2006, March 24). Retrieved February 24, 2026, from [Link]

  • Synthesis of N-(2-methylphenyl)-benzenesulfonamide - PrepChem.com. (n.d.). Retrieved February 24, 2026, from [Link]

  • N-(2-Methylphenyl)benzenesulfonamide - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - Drexel Research Discovery. (n.d.). Retrieved February 24, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Question on purifying aryl Sulfonic acids : r/Chempros - Reddit. (2024, December 21). Retrieved February 24, 2026, from [Link]

  • Synthesis of N-Phenylmethanesulfonamide - PrepChem.com. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. (2015, September 24). Retrieved February 24, 2026, from [Link]

  • N-phenyl benzenesulfonamide derivatives synthesized | Download Table - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020, September 30). Retrieved February 24, 2026, from [Link]

  • The Synthesis of Functionalised Sulfonamides - UCL Discovery. (n.d.). Retrieved February 24, 2026, from [Link]

  • N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones - PMC. (2017, March 31). Retrieved February 24, 2026, from [Link]

  • Full article: Recent developments in the synthesis of N-aryl sulfonamides - Taylor & Francis. (2021, June 22). Retrieved February 24, 2026, from [Link]

  • Mono‐N‐alkylation of benzene sulfonamide with various alcohols.[a]... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications. (2019, February 21). Retrieved February 24, 2026, from [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude N-(2-methyl-1-phenylpropyl)benzenesulfonamide

Welcome to the technical support resource for the purification of N-(2-methyl-1-phenylpropyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of N-(2-methyl-1-phenylpropyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to streamline your purification workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Question 1: My product has "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" is a common issue in the purification of sulfonamides where the compound separates from the solution as a liquid layer rather than a crystalline solid.[1] This typically occurs for two main reasons: the melting point of your compound (potentially depressed by impurities) is lower than the boiling point of your chosen solvent, or the crude product is highly impure.[1][2]

Immediate Solutions:

  • Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% increase in volume) to reduce saturation slightly, and then allow it to cool much more slowly.[1]

  • Induce Crystallization: Try scratching the inside of the flask just below the surface of the solution with a glass rod or adding a seed crystal of pure N-(2-methyl-1-phenylpropyl)benzenesulfonamide.[1] This provides a nucleation site for crystal growth.

  • Change Solvent System: The solvent may be too nonpolar. Consider switching to a more polar solvent or, more effectively, a mixed-solvent system. For sulfonamides, which have both polar and non-polar regions, solvent pairs like ethanol/water or isopropanol/water are often successful.[3]

  • Pre-Purification: If the crude material is exceptionally impure, recrystallization may not be effective. A preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before a final recrystallization step.[1]

Question 2: After cooling the recrystallization solution, no crystals have formed. What should I do?

Answer: The absence of crystal formation is typically due to either the solution being too dilute or it existing in a supersaturated state where crystallization has not been initiated.[1]

Immediate Solutions:

  • Address Dilution: If too much solvent was used, the solution will not be saturated enough for crystals to form. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool slowly again. A low yield is also a common consequence of using excessive solvent.[4]

  • Induce Crystallization from Supersaturation: A supersaturated solution requires a nucleation event to begin crystallization.

    • Seeding: Add a single, small crystal of the pure product to the cooled solution.[2]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution-air interface. The microscopic imperfections on the glass provide nucleation sites.[1]

    • Flash Cooling: Briefly cool the solution in an ice bath to induce rapid nucleation, then allow it to warm back to room temperature for slower, more controlled crystal growth.

Question 3: My final product is a sticky solid or powder, and TLC analysis still shows multiple spots. What's the next step?

Answer: A sticky solid indicates the presence of impurities that are hindering proper crystal lattice formation.[2] If recrystallization has failed to remove these impurities, column chromatography is the most effective subsequent purification technique.

Immediate Solution: Column Chromatography This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[5]

  • Stationary Phase: Silica gel is standard for sulfonamides.

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and a nonpolar co-solvent like hexane or pentane is a common starting point.[5] The optimal ratio depends on the polarity of the impurities.

    • TLC Analysis: First, determine the ideal eluent composition using Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.3-0.4, with good separation from impurity spots.

    • Protocol: A detailed protocol for performing column chromatography is provided in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing N-(2-methyl-1-phenylpropyl)benzenesulfonamide? A1: The ideal solvent is one where the compound is highly soluble at high temperatures but sparingly soluble at room or cold temperatures.[4] Sulfonamides contain both a nonpolar biphenyl structure and a polar sulfonamide group, making solvent selection crucial.[3] A solvent of intermediate polarity or a solvent pair is often required. It is highly recommended to perform small-scale solubility tests with solvents like ethanol, isopropanol, acetone, and mixtures such as ethanol/water or ethyl acetate/hexane to identify the optimal system for your specific crude material.[3][4]

Q2: When should I choose column chromatography over recrystallization? A2: The choice depends on the purity of your crude product and the nature of the impurities.

  • Choose Recrystallization when: Your crude product is mostly pure (>85-90%) and crystalline, and the impurities have different solubility profiles from your product. It is an excellent final polishing step.

  • Choose Column Chromatography when:

    • The crude product is a complex mixture with multiple components.

    • Impurities have very similar solubility to the desired product.

    • The product is an oil or non-crystalline solid.[2]

    • Recrystallization has failed to achieve the desired purity.

Q3: What are the likely impurities in my crude product? A3: Impurities typically stem from the starting materials or side reactions during synthesis.[6] Common impurities could include:

  • Unreacted benzenesulfonyl chloride.

  • Unreacted 2-methyl-1-phenylpropylamine.

  • Products from side reactions, such as the formation of disulfides or polymerization.[2]

  • Residual base (e.g., pyridine, triethylamine) used in the synthesis.[2]

Data & Protocols
Solvent System Selection Guide

The following table provides starting points for selecting solvent systems for both recrystallization and column chromatography. Polarity index is a relative measure of a solvent's polarity.

Purification MethodSolvent System (v/v)Polarity Index (Approx.)Application Notes
Recrystallization Ethanol/Water5.2 - 9.0Excellent for compounds with both polar and non-polar groups. Adjust ratio carefully.[3]
Isopropanol4.3A good single solvent of intermediate polarity.
Ethyl Acetate/Hexane4.4 - 0.0Good for less polar sulfonamides. Dissolve in hot EtOAc, add hexane until cloudy, then clarify with a drop of EtOAc.
Column Chromatography Ethyl Acetate/Pentane (1:4)~1.3A common starting point for purifying benzenesulfonamides.[5]
Ethyl Acetate/Hexane (1:9 to 1:1)~0.5 - 2.2Increase the proportion of ethyl acetate to elute more polar compounds. Monitor with TLC.[7]
Dichloromethane/Methanol (99:1)~3.4Useful for eluting more polar sulfonamides or impurities.
Experimental Protocols

Protocol 1: Recrystallization of N-(2-methyl-1-phenylpropyl)benzenesulfonamide

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen hot solvent (e.g., isopropanol) required to just dissolve the solid completely when the solvent is at its boiling point.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (1-2% by weight of your crude product) of activated charcoal. Re-heat the solution to boiling for 2-5 minutes.[1]

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization of the product in the funnel.[1]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[4]

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: First, identify an appropriate mobile phase (eluent) using TLC. Test various ratios of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of ~0.3-0.4 and show clear separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading). This often leads to better separation.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(2-methyl-1-phenylpropyl)benzenesulfonamide.

Visual Workflows

Diagram 1: General Purification Workflow

crude Crude Product analysis Analyze Purity (TLC/NMR) crude->analysis recrystallization Recrystallization analysis->recrystallization High Purity (>90%) column Column Chromatography analysis->column Low Purity or Oily Product check_purity Check Purity recrystallization->check_purity column->check_purity pure_product Pure Product check_purity->pure_product Purity OK rerun Repeat Purification or Re-evaluate Strategy check_purity->rerun Impure start Recrystallization Issue oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield sol_oil 1. Re-heat & Add Solvent 2. Cool Slowly 3. Change Solvent System oiling_out->sol_oil sol_nc 1. Evaporate Some Solvent 2. Scratch Flask or Add Seed Crystal no_crystals->sol_nc sol_ly 1. Use Minimum Hot Solvent 2. Ensure Complete Cooling 3. Minimize Transfers low_yield->sol_ly

A troubleshooting guide for common recrystallization problems.

References
  • 4.4: Experiment 3 Notes - PURIFICATION OF SULFANILAMIDE BY CRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available at: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Available at: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Crawford Scientific. Available at: [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications. Available at: [Link]

  • (PDF) Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. ResearchGate. Available at: [Link]

  • Benzenesulfonamide - General procedure for the synthesis of benzenesulfonamide. Royal Society of Chemistry. Available at: [Link]

  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Sulfonamide-impurities. Pharmaffiliates. Available at: [Link]

  • Synthesis of N-(2-methylphenyl)-benzenesulfonamide. PrepChem.com. Available at: [Link]

  • N-(2-Methylphenyl)benzenesulfonamide. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]

  • A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Wageningen University & Research. Available at: [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]

  • Synthesis of N-Phenylmethanesulfonamide. PrepChem.com. Available at: [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. Available at: [Link]

  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Royal Society of Chemistry. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents.
  • Protein purification troubleshooting guide. Cytiva. Available at: [Link]

  • Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • LC Purification Troubleshooting Guide. Waters Corporation. Available at: [Link]

Sources

Troubleshooting

"removal of benzenesulfonyl protecting group challenges"

Topic: Removal of Benzenesulfonyl Protecting Groups Ticket Status: Open Operator: Senior Application Scientist Triage & Decision Matrix Before initiating any protocol, identify your substrate class and sensitivity profil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Benzenesulfonyl Protecting Groups Ticket Status: Open Operator: Senior Application Scientist

Triage & Decision Matrix

Before initiating any protocol, identify your substrate class and sensitivity profile. The benzenesulfonyl (PhSO₂) group behaves differently depending on whether it is attached to a heterocyclic nitrogen (e.g., indole, pyrrole) or a primary/secondary amine (sulfonamide).

Visual Guide: Method Selection Strategy

G Start Start: Identify Substrate Type Attachment Type? Start->Type Heterocycle N-Heterocycle (Indole, Pyrrole, Imidazole) Type->Heterocycle Sulfonamide Sulfonamide (R-NH-SO2-Ph) Type->Sulfonamide Sens1 Contains Alkenes/Alkynes? Heterocycle->Sens1 Sens2 Acid/Base Sensitive? Sulfonamide->Sens2 Method1 Method A: TBAF/THF (Reflux) Sens1->Method1 No (Robust) Method3 Method C: Thiolate (PhSNa) Sens1->Method3 Yes (Avoid Reduction) Method2 Method B: Mg/MeOH (Reductive) Sens2->Method2 Robust Scaffold Method4 Method D: SmI2 (Mild Reductive) Sens2->Method4 Highly Sensitive

Caption: Decision tree for selecting the optimal deprotection strategy based on substrate stability.

Protocol A: Magnesium-Methanol (The Workhorse)

Best For: Robust substrates, Sulfonamides, N-Heterocycles. Mechanism: Single Electron Transfer (SET).[1] Risk: Reduction of conjugated alkenes/alkynes.

The Science (Why it works)

Magnesium in methanol generates electrons that populate the antibonding orbital of the S-N bond. The reaction is driven by the formation of magnesium methoxide and the precipitation of the sulfinic acid salt.

  • Key Insight: The reaction is surface-area dependent. "Dead" magnesium (oxidized surface) is the #1 cause of failure.

Standard Operating Procedure (SOP)
  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous Methanol (0.1 M concentration).

  • Activation: Add Magnesium turnings (5–10 equiv).

    • Critical Step: If Mg does not bubble immediately, add a single crystal of Iodine (I₂) or 1-2 drops of 1,2-dibromoethane to activate the surface.

  • Sonication: Place the flask in an ultrasonic bath for 10–15 minutes. This mechanically pits the Mg surface, preventing passivation.

  • Reaction: Stir vigorously. If the reaction stalls, add fresh Mg.

  • Quench: Pour into saturated NH₄Cl (aq).

Troubleshooting Ticket #101: "The Reaction Stalled"
SymptomRoot CauseCorrective Action
Mg floating, no bubbles Surface Passivation (MgO layer).Add I₂ crystal or HCl (cat). Sonicate to expose fresh metal.
Viscous gel formation Mg(OMe)₂ saturation.Add more MeOH to dissolve the methoxide gel coating the Mg.
Substrate insoluble Poor solubility in MeOH.Add THF as a co-solvent (keep MeOH ratio >50%).
Protocol B: TBAF (The Nucleophile)

Best For: N-Benzenesulfonyl Indoles/Pyrroles (NOT primary sulfonamides). Mechanism: Nucleophilic attack at Sulfur. Risk: Decomposition of base-sensitive groups; difficult workup (emulsions).

The Science

Unlike silyl groups which cleave at room temperature, sulfonyl groups often require thermal energy to overcome the activation barrier for fluoride attack.

Standard Operating Procedure (SOP)
  • Setup: Dissolve substrate in THF.

  • Reagent: Add TBAF (1.0 M in THF, 3–5 equiv).

  • Condition: Reflux is usually required. Stirring at RT is often insufficient for PhSO₂ removal.

  • Workup (The "Non-Aqueous" Hack):

    • Do not wash with water immediately (creates emulsions).

    • Add CaCO₃ powder and Dowex 50W-X8 (acidic resin) to the reaction mixture.[2]

    • Stir 30 mins. Filter. The TBAF is sequestered by the resin/calcium. Evaporate filtrate.

Troubleshooting Ticket #102: "TBAF Residue Contamination"

Q: I cannot get rid of the TBAF salts; they are ruining my NMR. A: Standard aqueous extraction is inefficient for TBAF. Use the CaCO₃/Resin method described above [1]. Alternatively, purify on a short silica plug eluting with 100% Et₂O first (TBAF sticks), then your product.

Protocol C: Thiolate Cleavage (The Chemoselective)

Best For: Substrates with reducible alkenes/alkynes that would be destroyed by Mg/MeOH. Mechanism: S_NAr or direct nucleophilic attack.

Standard Operating Procedure (SOP)
  • Reagent: Sodium Thiophenolate (PhSNa).

    • Note: Can be generated in situ using Thiophenol (PhSH) + K₂CO₃, but commercial PhSNa is odorless until protonated.

  • Solvent: DMF or DMSO (0.2 M).

  • Reaction: Heat to 60–80°C.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (removes excess thiophenol/diphenyldisulfide).

Troubleshooting Ticket #103: "The Smell is Unbearable"

Q: How do I handle the stench of the byproduct (PhSH)? A: All glassware must be soaked in a bleach bath (Sodium Hypochlorite) immediately after use. This oxidizes the thiol to the odorless sulfonic acid.

Protocol D: Samarium Diiodide (The "Gentle Giant")

Best For: Late-stage natural product synthesis; highly sensitive scaffolds. Mechanism: Single Electron Transfer (SET) under neutral conditions.

Standard Operating Procedure (SOP)
  • Reagent: SmI₂ (0.1 M in THF).

  • Additive: Add H₂O and an amine (e.g., pyrrolidine) to the SmI₂ solution before adding substrate. This increases the reduction potential significantly [2].

  • Reaction: Add substrate at 0°C or RT. The deep blue color should fade to yellow/white as Sm(II) oxidizes to Sm(III).

  • Quench: Dilute with Rochelle's Salt (Sodium Potassium Tartrate) to solubilize Samarium salts.

Mechanism of Failure (Visualized)

Visual Guide: Mg/MeOH SET Mechanism & Side Reactions

Mechanism Mg Mg(0) Surface Radical [Ph-SO2-N-R2]•- Mg->Radical SET (e-) Substrate Ph-SO2-N-R2 Substrate->Radical Cleavage N-S Bond Cleavage Radical->Cleavage SideProduct Alkene Reduction (If over-exposed) Radical->SideProduct Slow Path Product H-N-R2 (Amine/Indole) Cleavage->Product

Caption: Single Electron Transfer (SET) pathway.[1] Note that prolonged exposure to radical conditions can lead to side reactions like alkene reduction.

FAQ: Advanced Troubleshooting

Q: I used Mg/MeOH and my double bond disappeared. Why? A: Magnesium in methanol is also a standard method for reducing conjugated alkenes (e.g., styrenes or acrylates).

  • Fix: Switch to Method C (Thiolate) or Method A (TBAF) . These are nucleophilic, not reductive, and will spare the double bond.

Q: My N-benzenesulfonyl indole is not cleaving with K₂CO₃/MeOH. A: Benzenesulfonyl is significantly more stable than Acetyl or Benzoyl. Carbonate bases are often too weak.

  • Fix: Switch to KOH/MeOH (reflux) if your molecule can tolerate high pH, or use TBAF (reflux) .

Q: Can I use Sodium Amalgam (Na/Hg)? A: Technically yes, but it is obsolete due to toxicity. Mg/MeOH is the modern "green" equivalent with similar efficacy.

References
  • Non-aqueous workup for TBAF

    • Title: An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation[3]

    • Source: Sun, P., & Weinreb, S. M. (2006). Journal of Organic Chemistry.
    • URL:[Link]

  • SmI₂ Deprotection Protocol

    • Title: Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water[4]

    • Source: Szostak, M., et al. (2014). Journal of Organic Chemistry.
    • URL:[Link]

  • Mg/MeOH Mechanism & Scope

    • Title: Magnesium in Methanol (Mg/MeOH) in Organic Syntheses[1]

    • Source: Pak, C. S., et al. (2004).[5] Current Organic Chemistry.

    • URL:[Link]

  • Indole Deprotection Review

    • Title: The Indole Book (Protecting Groups Chapter)
    • Source: Gribble, G. W. (Academic Press).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: N-(2-methyl-1-phenylpropyl)benzenesulfonamide vs. Standard Sulfonamides

This guide provides an in-depth technical analysis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide , a specialized sulfonamide scaffold used primarily in synthetic organic chemistry (specifically in tert-amino effect cy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide , a specialized sulfonamide scaffold used primarily in synthetic organic chemistry (specifically in tert-amino effect cyclizations) and forensic impurity profiling.[1][2]

Unlike clinical sulfonamides (e.g., Sulfamethoxazole) which are designed for bacterial inhibition, this compound is evaluated here based on its physicochemical properties , steric influence on reactivity , and utility as a synthetic precursor .[1][2]

[1][2]

Executive Summary & Compound Profile

N-(2-methyl-1-phenylpropyl)benzenesulfonamide (hereafter N-MPP-BSA ) is a lipophilic sulfonamide derivative characterized by a bulky


-isopropylbenzyl amine group.[1][2] While it shares the core sulfonamide pharmacophore (

), its lack of a p-amino group renders it inactive as a traditional antimicrobial (folate synthesis inhibitor).[1][2] Instead, its value lies in its role as a sterically demanding substrate for regioselective cyclization reactions and as a stable reference standard in forensic analysis of amine impurities.[1][2]
Chemical Identity
FeatureDetails
IUPAC Name N-(2-methyl-1-phenylpropyl)benzenesulfonamide
CAS Number 117583-62-7
Molecular Formula

Molecular Weight 289.40 g/mol
Key Structural Motif Benzenesulfonyl core + Bulky

-isopropylbenzyl tail
Primary Application Synthetic Intermediate (Heterocycle synthesis), Forensic Reference

Technical Comparison: Physicochemical & Synthetic Performance[1][2]

The following analysis contrasts N-MPP-BSA with three distinct classes of sulfonamides to highlight its unique performance profile:

  • N-Benzylbenzenesulfonamide (N-Bn-BSA): A non-bulky synthetic analog.[1][2]

  • Sulfamethoxazole (SMX): A clinical antimicrobial standard.[1][2]

  • Camphorsultam: A chiral auxiliary (steric reference).[1][2]

Table 1: Comparative Physicochemical Profile[1][2]
ParameterN-MPP-BSA (Target)N-Bn-BSA (Analog)Sulfamethoxazole (Clinical)
Steric Bulk (Taft Es) High (Isopropyl tail)Low (Methylene tail)Medium (Isoxazole ring)
Lipophilicity (cLogP) ~4.2 (High)~2.60.89
pKa (Sulfonamide NH) ~10.5~10.15.7 (Acidic)
Solubility (Water) Negligible (< 0.1 mg/mL)LowModerate (0.6 mg/mL)
Reactivity Profile Regioselective Cyclization Rapid N-AlkylationFolate Inhibition
Performance Analysis 1: Synthetic Regioselectivity (The tert-Amino Effect)

In the synthesis of pyrrolo[1,2-a]quinolines, the steric bulk of the amine substituent directs the cyclization pathway.[1][2] N-MPP-BSA serves as a critical substrate to test regiocontrol .[1][2]

  • Mechanism: The bulky 2-methyl-1-phenylpropyl group restricts rotation around the N-C bond, favoring specific conformers that lead to high diastereoselectivity during ring closure.[1][2]

  • Data Insight: Compared to the linear N-propyl analog, N-MPP-BSA typically exhibits slower reaction kinetics (due to steric hindrance) but higher product stability against hydrolysis.[1][2]

Performance Analysis 2: Forensic Stability

N-MPP-BSA is structurally related to N-isopropylbenzylamine (a common crystal mimic of methamphetamine).[1][2]

  • Differentiation: Unlike the volatile free amine, the sulfonamide derivative (N-MPP-BSA) forms stable, distinct crystals suitable for X-ray diffraction and HPLC separation.[1][2]

  • Retention Time: In reverse-phase HPLC (C18 column), N-MPP-BSA elutes significantly later than standard amphetamine-type sulfonamides due to its high lipophilicity (LogP 4.2).[1][2]

Mechanistic Visualization

The following diagram illustrates the structural divergence and the specific synthetic pathway (cyclization) where N-MPP-BSA demonstrates superior regiocontrol compared to less hindered analogs.

G Start Benzenesulfonyl Chloride Target N-MPP-BSA (Target Scaffold) Start->Target + Amine LinearProd N-Bn-BSA Start->LinearProd + LinearAmine Amine 1-Phenyl-2-methylpropylamine (Steric Bulk Source) Amine->Target Cyclization Acid-Catalyzed Cyclization (tert-Amino Effect) Target->Cyclization Product Pyrrolo-quinoline Derivative (High Regioselectivity) Cyclization->Product Steric Control LinearAmine Benzylamine (Non-Bulky) Mixture Mixture of Isomers (Low Selectivity) LinearProd->Mixture No Steric Control

Figure 1: Synthetic pathway comparing the regioselective cyclization of N-MPP-BSA versus non-bulky analogs.

Experimental Protocol: Synthesis & Characterization

For researchers using N-MPP-BSA as a reference standard or synthetic intermediate, the following protocol ensures high purity and crystal quality.

Method A: Schotten-Baumann Synthesis (Standard)[1][2]

Objective: Selective sulfonylation of 1-phenyl-2-methylpropylamine without bis-sulfonylation.

Reagents:

  • Benzenesulfonyl chloride (1.1 eq)[1][2]

  • 1-Phenyl-2-methylpropylamine (1.0 eq)[1][2]

  • Triethylamine (2.0 eq)[1][2]

  • Dichloromethane (DCM) (Solvent)[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of amine in 10 mL anhydrous DCM at 0°C under

    
     atmosphere.
    
  • Addition: Add Triethylamine followed by the dropwise addition of Benzenesulfonyl chloride. The reaction is exothermic; maintain temperature < 5°C.[1][2]

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2] N-MPP-BSA will appear as a UV-active spot (

    
    ).[1][2]
    
  • Quench: Wash reaction mixture with 1M HCl (to remove unreacted amine) followed by saturated

    
     and Brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from Ethanol/Water (9:1).
    

Validation Criteria:

  • Yield: Expected > 85%.

  • Melting Point: Distinct sharp range (approx. 98-102°C, dependent on enantiomeric purity).[1][2]

  • 1H NMR (CDCl3): Look for the doublet of doublets for the

    
    -proton (~4.2 ppm) and the distinct isopropyl methyl signals (~0.8-0.9 ppm).[1][2]
    

Critical Evaluation for Drug Development

Advantages
  • Hydrolytic Stability: The steric bulk around the sulfonamide nitrogen renders N-MPP-BSA highly resistant to enzymatic or acidic hydrolysis compared to linear sulfonamides.[1][2]

  • Crystallinity: Forms large, well-ordered monoclinic crystals, making it an excellent candidate for X-ray crystallographic studies of sulfonamide bonding geometry.[1][2]

Limitations
  • Solubility: Poor aqueous solubility limits its direct utility in biological assays without formulation (e.g., DMSO/PEG co-solvents).[1][2]

  • Lack of Antibacterial Activity: Researchers must note that despite being a "sulfonamide," it lacks the p-amino group required for dihydropteroate synthase inhibition.[1][2] It is not a substitute for Sulfamethoxazole in antimicrobial panels.[1][2]

References

  • Nijhuis, W. H., et al. (1989).[1][2] "Stereochemical aspects of the 'tert-amino effect'. 1. Regioselectivity in the synthesis of pyrrolo[1,2-a]quinolines and benzo[c]quinolizines."[1][2] Journal of Organic Chemistry. (Discusses synthesis and cyclization of CAS 117583-62-7).[1][2]

  • Gowda, B. T., et al. (2008).[1][2][3] "Structure of N-(2-methylphenyl)benzenesulfonamide." Acta Crystallographica Section E. (Provides crystallographic comparison data for related bulky sulfonamides).[1][2]

  • PubChem Database. "Benzenesulfonamide Derivatives."[1][2] National Center for Biotechnology Information.[1][2] (General physicochemical property data).[1][2]

Sources

Comparative

Comparative Spectroscopic Guide: Structural Confirmation of N-(2-methyl-1-phenylpropyl)benzenesulfonamide

Executive Summary & Analytical Strategy N-(2-methyl-1-phenylpropyl)benzenesulfonamide presents a specific structural challenge: it combines a flexible sulfonamide linker with a steric bulk (isopropyl) and a chiral center...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Strategy

N-(2-methyl-1-phenylpropyl)benzenesulfonamide presents a specific structural challenge: it combines a flexible sulfonamide linker with a steric bulk (isopropyl) and a chiral center at the benzylic position. Routine analysis often fails to distinguish between potential regioisomers or confirm the integrity of the sulfonamide bond against hydrolysis.

This guide compares two analytical workflows:

  • Method A (Routine QC): High-throughput screening using 1D

    
    H NMR (CDCl
    
    
    
    ) and Low-Res LC-MS.
  • Method B (Structural Elucidation): A definitive approach using Solvent-Shift NMR (DMSO-

    
    ), 2D Correlations (COSY/HSQC), and HRMS.
    

Recommendation: While Method A is sufficient for purity checks, Method B is mandatory for initial structural confirmation to resolve the diastereotopic methyl groups and confirm the


 connectivity via scalar coupling, which is often invisible in chloroform.

Comparative Analysis: Routine vs. Definitive Workflows

The following table contrasts the performance of standard quality control methods against the rigorous structural elucidation required for IND-enabling studies.

FeatureMethod A: Routine QC (CDCl

+ LC-MS)
Method B: Definitive Elucidation (DMSO-

+ 2D NMR + HRMS)
Primary Objective Purity assessment & Batch consistency.Absolute structural assignment & Connectivity proof.
Sulfonamide NH Often broad/invisible due to exchange; chemical shift varies (4.5–6.0 ppm).Sharp, distinct doublet (8.0–8.5 ppm); couples to CH, proving connectivity.
Chiral Center Methyl groups often appear as a single overlapped doublet.Diastereotopic resolution : Methyls appear as two distinct doublets due to magnetic anisotropy.
Mass Spec Confirms Molecular Weight (MW).Confirms Elemental Formula & Fragmentation (loss of SO

).
Throughput High (10 mins/sample).Low (1-2 hours/sample).
Confidence Score 80% (Ambiguous regarding rotamers).99.9% (Unambiguous assignment).
Decision Logic Diagram

The following workflow illustrates when to deploy Method B over Method A.

AnalyticalWorkflow Start Crude Product Isolated MethodA Method A: 1H NMR (CDCl3) + LC-MS Start->MethodA Decision Are Methyls Resolved? Is NH Visible? MethodA->Decision Pass Release for Biology (QC Pass) Decision->Pass Yes (Rare) MethodB Method B: Solvent Switch (DMSO-d6) + COSY/HSQC + HRMS Decision->MethodB No (Common) Analysis Analyze NH-CH Coupling & Diastereotopic Me Groups MethodB->Analysis Final Structural Confirmation Analysis->Final

Figure 1: Analytical decision tree. Note that for bulky chiral sulfonamides, Method A often yields ambiguous data regarding the aliphatic chain conformation.

Detailed Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The core of the structural confirmation lies in the Solvent Effect .[1] Sulfonamide protons are acidic (


). In non-polar solvents like CDCl

, the NH proton undergoes rapid exchange or hydrogen bonding with the sulfonyl oxygens of neighboring molecules, leading to peak broadening.

The DMSO Advantage: DMSO-


 acts as a hydrogen bond acceptor, "locking" the NH proton in place. This decelerates the exchange rate on the NMR timescale, sharpening the peak and revealing the 

coupling to the adjacent benzylic proton.
Predicted Chemical Shifts (Method B - DMSO-

)
  • 
     8.10 ppm (d, 1H, 
    
    
    
    Hz):
    Sulfonamide NH . The doublet multiplicity proves it is attached to a CH group (the benzylic position).
  • 
     7.65 ppm (d, 2H):  Ortho-protons of the benzenesulfonyl group (deshielded by 
    
    
    
    anisotropy).
  • 
     7.10 - 7.50 ppm (m, 8H):  Remaining aromatic protons (meta/para of sulfonyl + phenyl ring).
    
  • 
     4.25 ppm (dd, 1H): Benzylic CH . Appears as a doublet of doublets (coupling to NH and Isopropyl CH).
    
  • 
     1.90 ppm (m, 1H):  Isopropyl CH (Methine).
    
  • 
     0.85 & 0.65 ppm (d, 3H each): Methyl groups . Critical Feature: Due to the adjacent chiral center (C1), these methyls are diastereotopic . They are magnetically non-equivalent and will appear as two separate doublets, unlike in the starting material (valine analog) where they might overlap.
    
Mass Spectrometry (Fragmentation Logic)

Structural confirmation requires identifying specific cleavage points characteristic of sulfonamides.

  • Molecular Ion (

    
    ):  290.12 m/z (Calculated for C
    
    
    
    H
    
    
    NO
    
    
    S).
  • Primary Fragment (

    
    , m/z 148):  Cleavage of the S-N bond yields the stabilized cation of the amine portion (1-phenyl-2-methylpropyl cation).
    
  • Secondary Fragment (

    
    , m/z 141):  The sulfonyl cation.
    
  • Rearrangement (

    
    , m/z 225):  Common in sulfonamides, where 
    
    
    
    is extruded, linking the phenyl and amine directly (though less common in aliphatic amines than anilines).

Experimental Protocols

Protocol 1: The "Solvent Switch" NMR Experiment

Use this protocol to resolve the NH connectivity and diastereotopic methyls.

  • Preparation: Weigh 5–10 mg of the dried sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D). Do not use CDCl
    
    
    
    .
    • Why? DMSO forms a strong H-bond with the Sulfonamide NH, preventing exchange broadening.

  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Crucial Step: If water is present (

      
       3.33 ppm), it may overlap with the methine signals. If overlap occurs, add 10 
      
      
      
      L of D
      
      
      O.
    • Note: Adding D

      
      O will cause the NH peak (
      
      
      
      8.10) to disappear (H/D exchange). This disappearance confirms the peak assignment as the labile NH.
Protocol 2: 2D COSY Verification

Use this to trace the spin system from the Amine to the Methyls.

  • Setup: Use the same DMSO-

    
     sample.
    
  • Parameters: Gradient COSY (gCOSY), 1024 x 256 matrix.

  • Interpretation:

    • Look for the Cross Peak between

      
       8.10 (NH) and 
      
      
      
      4.25 (Benzylic CH).
    • Validation: If this cross-peak exists, the N-C bond is intact. If absent, the sulfonamide may be hydrolyzed or the amine is tertiary (no NH).

    • Look for correlations between

      
       4.25 (Benzylic CH) and 
      
      
      
      1.90 (Isopropyl CH).
Correlation Logic Diagram

The following diagram visualizes the specific NMR correlations required to confirm the structure.

NMRCorrelations NH NH (8.1 ppm) BenzCH Benzylic CH (4.25 ppm) NH->BenzCH COSY (3J) IsoCH Isopropyl CH (1.90 ppm) BenzCH->IsoCH COSY MeA Me (a) (0.85 ppm) IsoCH->MeA COSY MeB Me (b) (0.65 ppm) IsoCH->MeB COSY Sulfonyl Sulfonyl Ar-H (7.65 ppm) Sulfonyl->NH NOESY (Spatial)

Figure 2: COSY Correlation map. The red arrow (NH to Benzylic CH) is the "smoking gun" for structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3][4] (General principles of Sulfonamide IR and NMR shifts).

  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Popova, M., et al. (2013). "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides." Journal of the American Society for Mass Spectrometry. Link

  • BenchChem. (2025). "Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide and Analogs." Link

  • Gowda, B. T., et al. (2008). "N-(2-Methylphenyl)benzenesulfonamide."[5][6] Acta Crystallographica Section E. (Structural analog comparison). Link

Sources

Validation

A Comparative Guide to Molecular Docking of Benzenesulfonamide Derivatives with Target Proteins

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its remarkable versatility stems from the synthetically accessible sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its remarkable versatility stems from the synthetically accessible sulfonamide group, which can be readily modified to achieve specific interactions with biological targets. This has led to the development of drugs targeting a diverse range of proteins, including enzymes implicated in cancer, inflammation, and microbial infections.[1] Molecular docking, a powerful computational technique, has become indispensable in the rational design of these derivatives. It predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns that guide further optimization.[2][3]

This guide provides an in-depth, comparative analysis of docking studies of benzenesulfonamide derivatives with two clinically relevant protein targets: Carbonic Anhydrase IX (CA IX) and Cyclooxygenase-2 (COX-2). We will delve into the causality behind experimental choices in docking protocols, present comparative data, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Significance of Target Selection: CA IX and COX-2

The choice of a protein target is the foundational step in drug discovery. Benzenesulfonamide derivatives have shown significant promise as inhibitors of both CA IX and COX-2, making them excellent candidates for a comparative docking study.

  • Carbonic Anhydrase IX (CA IX): This zinc-containing metalloenzyme is a key regulator of pH in hypoxic tumor microenvironments.[4][5] Its overexpression in various solid tumors is associated with tumor progression and metastasis, making it a validated and attractive target for anticancer therapies.[6] Benzenesulfonamides are classic inhibitors of carbonic anhydrases, with their sulfonamide moiety coordinating to the catalytic zinc ion.[7][8]

  • Cyclooxygenase-2 (COX-2): This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins.[9] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[10] The benzenesulfonamide group in selective COX-2 inhibitors, such as celecoxib, plays a crucial role in binding to a specific sub-pocket within the enzyme's active site.[11]

A Generalized Molecular Docking Workflow

The following diagram illustrates a typical workflow for molecular docking studies, which forms the basis of the protocols described in this guide.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Data Bank (PDB) PrepProt Receptor Preparation (Add Hydrogens, Remove Water) PDB->PrepProt Ligand Ligand Structure (2D/3D) PrepLig Ligand Preparation (Energy Minimization) Ligand->PrepLig Grid Grid Box Generation (Define Active Site) PrepProt->Grid Dock Molecular Docking (e.g., AutoDock Vina, Glide) PrepLig->Dock Grid->Dock Pose Pose Analysis (Binding Interactions) Dock->Pose Score Scoring & Ranking (Binding Affinity) Dock->Score Exp Experimental Correlation (IC50/Ki values) Score->Exp

Caption: A generalized workflow for a molecular docking study.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline a generalized yet robust methodology for performing molecular docking studies for benzenesulfonamide derivatives with CA IX and COX-2. These protocols are a synthesis of methodologies reported in the scientific literature.[2][12]

Part 1: Ligand and Receptor Preparation

Rationale: Proper preparation of both the ligand and receptor is critical for the accuracy of docking simulations. This involves ensuring the correct protonation states, removing extraneous molecules, and minimizing the energy of the structures to obtain physiologically relevant conformations.

Protocol:

  • Ligand Preparation:

    • The 3D structures of the benzenesulfonamide derivatives are constructed using molecular modeling software (e.g., ChemDraw, MOE).

    • The structures are then subjected to energy minimization using a suitable force field, such as MMFF94, to obtain a low-energy conformation.[13]

    • Partial charges are assigned to the ligand atoms.

  • Receptor Preparation:

    • The 3D crystallographic structures of the target proteins are obtained from the Protein Data Bank (PDB). For this guide, we will consider PDB ID: 5FL4 for CA IX and PDB ID: 3LN1 for COX-2.

    • All water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the structure is energy-minimized to relieve any steric clashes.

Part 2: Docking Simulation

Rationale: The docking simulation explores the conformational space of the ligand within the defined active site of the receptor to identify the most favorable binding poses.

Protocol:

  • Binding Site Identification:

    • The active site of the target protein is defined. This is typically based on the location of the co-crystallized ligand in the experimental structure or by using pocket detection algorithms.[2]

  • Grid Generation:

    • A grid box is generated around the defined active site. The size of the grid box should be sufficient to encompass the entire active site and allow for rotational and translational movement of the ligand.

  • Molecular Docking:

    • A docking program such as AutoDock Vina, Glide, or GOLD is used to perform the docking calculations.[2] The docking algorithm samples numerous conformations and orientations of the ligand within the grid box and scores them based on a scoring function that estimates the binding free energy.

Part 3: Analysis of Results

Rationale: The final step involves analyzing the docking results to understand the binding interactions and to correlate the computational data with experimental findings.

Protocol:

  • Docking Score Analysis:

    • The docking scores, typically in kcal/mol, are analyzed. More negative scores generally indicate a higher predicted binding affinity.[2]

  • Binding Mode Analysis:

    • The predicted binding poses of the ligands are visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues in the protein's active site.

Comparative Docking Performance of Benzenesulfonamide Derivatives

The following tables summarize the in silico docking performance and corresponding in vitro biological activity of various benzenesulfonamide derivatives against CA IX and COX-2, as reported in the literature. This data serves as a benchmark for comparing the predictive power of docking studies.

Target: Carbonic Anhydrase IX (CA IX)
Derivative ClassRepresentative CompoundDocking Score (kcal/mol)Experimental Activity (IC50/Ki, nM)Reference
Thiazolidinone-BenzenesulfonamideCompound 7fNot ReportedIC50 = 10.01[5]
Triazole-BenzenesulfonamideCompound 9h-5.32Not Reported (for IX)[7][8]
Triazole-BenzenesulfonamideCompound 27-9.2Predicted Ki = ~0.07[6]
Indole-Based BenzenesulfonamideCompound 2aNot ReportedKi = 205.8[14]
Target: Cyclooxygenase-2 (COX-2)
Derivative ClassRepresentative CompoundDocking Score (kcal/mol)Experimental Activity (IC50/Ki, nM)Reference
Maleimide-BenzenesulfonamideCompound 4jNot ReportedPotent % Inhibition[9]
Pyrazoline-BenzenesulfonamideCompound 6aNot ReportedSignificant % Inhibition[11]
Pyridazinone-BenzenesulfonamideCompound 7aNot ReportedIC50 = 50[15]
Cyclic Imide-BenzenesulfonamideCompound 9Not ReportedIC50 = ~150[10]

In-Depth Analysis of Protein-Ligand Interactions

A crucial aspect of docking studies is the visualization and interpretation of the binding modes of the ligands. This provides a structural basis for understanding their inhibitory activity.

Benzenesulfonamide Interactions with Carbonic Anhydrase IX

The inhibitory mechanism of benzenesulfonamides against carbonic anhydrases is well-established. The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion in the active site. This interaction is further stabilized by hydrogen bonds with key residues such as Thr199 and Gln92.[4][15] The benzene ring of the benzenesulfonamide moiety typically occupies a hydrophobic pocket, while modifications to the para-position of the benzene ring can extend into a hydrophilic region, allowing for the design of isoform-selective inhibitors.[5]

The following diagram illustrates the key interactions of a benzenesulfonamide inhibitor within the active site of CA IX.

G cluster_active_site CA IX Active Site Zn Zn2+ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Thr199 Thr199 Gln92 Gln92 Inhibitor Benzenesulfonamide Derivative Inhibitor->Zn Coordination Inhibitor->Thr199 H-bond Inhibitor->Gln92 H-bond

Caption: Key interactions of a benzenesulfonamide inhibitor in the CA IX active site.

Benzenesulfonamide Interactions with Cyclooxygenase-2

In the case of COX-2, the benzenesulfonamide moiety of selective inhibitors inserts into a secondary pocket that is accessible in COX-2 but not in COX-1. This difference in active site topology is the basis for isoform selectivity. The sulfonamide group forms hydrogen bonds with residues such as Arg513, His90, and Gln192 at the entrance of this side pocket.[11] The rest of the molecule typically occupies the main hydrophobic channel of the active site.

Conclusion and Future Perspectives

This guide has provided a comparative overview of molecular docking studies of benzenesulfonamide derivatives with two important therapeutic targets, CA IX and COX-2. The presented protocols and data highlight the utility of in silico methods in modern drug discovery. While docking scores provide a valuable estimation of binding affinity, a thorough analysis of the predicted binding modes is essential for understanding the structural determinants of inhibition and for guiding the rational design of more potent and selective inhibitors.[16]

It is crucial to remember that molecular docking is a predictive tool, and its results must be validated by experimental data.[17] The correlation between docking scores and experimental activities is not always linear, and discrepancies can arise from factors such as protein flexibility and the limitations of scoring functions. Future advancements in computational chemistry, including the use of molecular dynamics simulations and more sophisticated scoring functions, will continue to enhance the predictive power of docking studies and further accelerate the discovery of novel benzenesulfonamide-based therapeutics.[6]

References

  • Zuo-peng, Z., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. MDPI. Available at: [Link]

  • Firake, S. D., & Sanjaykumar, B. (n.d.). An Insight into Synthetic and Docking Approaches of Benzenesulfonamide Scaffold Revealing COX-2 Inhibitors. Bentham Science. Available at: [Link]

  • Tüzün, B., et al. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. PubMed. Available at: [Link]

  • Tüzün, B., et al. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Taylor & Francis Online. Available at: [Link]

  • Gül, H. İ., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. PubMed. Available at: [Link]

  • Tüzün, B., et al. (2023). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PMC. Available at: [Link]

  • Kumar, D., et al. (2015). Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, molecular docking and anti-inflammatory evaluation of new trisubstituted pyrazoline derivatives bearing benzenesulfonamide moiety. PubMed. Available at: [Link]

  • Singh, J., et al. (2021). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. RSC Publishing. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. PubMed. Available at: [Link]

  • Hafez, H. N., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. PMC. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Taylor & Francis Online. Available at: [Link]

  • Zhang, Z., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. MDPI. Available at: [Link]

  • de Paula, C. A. F., et al. (2022). Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer's Disease. Scientific Research Publishing. Available at: [Link]

  • Khan, K. M., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

  • Rageh, H. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Taylor & Francis Online. Available at: [Link]

  • Wang, Y., et al. (2018). Molecular Docking and 3D-QSAR Studies on a Series of Benzenesulfonamide Derivatives as a Hepatitis B Virus Capsid Assembly Inhibitor. ResearchGate. Available at: [Link]

  • Fathima, A., & Selvaraj, S. (2006). Molecular docking studies on DMDP derivatives as human DHFR inhibitors. PMC. Available at: [Link]

  • Tüzün, B., et al. (2024). Investigation of the Activity of Benzenesulfonamide Derivative Molecules Against Gastric Cancer Proteins with Gaussian Calculations and Docking Analysis. Cumhuriyet Science Journal. Available at: [Link]

  • Sarojini, K., & Krishnan, H. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. Available at: [Link]

  • Das, A., et al. (n.d.). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Martínez-García, M., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

  • El-Sayed, M. T., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Available at: [Link]

  • Murugesan, A., et al. (2023). (a) Docking scores of a panel of novel benzenesulfonamide compounds... ResearchGate. Available at: [Link]

  • Wieczorek, M., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI. Available at: [Link]

  • Roman, O., et al. (2021). Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. pharma-journal.com. Available at: [Link]

  • Mehta, M., et al. (2022). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. Bentham Science. Available at: [Link]

  • Sharma, P., et al. (2019). Rutin as a Potent Inhibitor of Dihydrofolate Reductase: A Computational Design and Docking. EAS Publisher. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-methyl-1-phenylpropyl)benzenesulfonamide

This document provides a detailed, procedural guide for the safe and compliant disposal of N-(2-methyl-1-phenylpropyl)benzenesulfonamide. As a member of the sulfonamide class of compounds, and containing an aromatic amin...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of N-(2-methyl-1-phenylpropyl)benzenesulfonamide. As a member of the sulfonamide class of compounds, and containing an aromatic amine-like structure, this chemical requires careful handling and adherence to established hazardous waste protocols to ensure the safety of laboratory personnel and the protection of the environment. The toxicological properties of this specific compound have not been fully investigated, necessitating a cautious approach that treats it as a hazardous substance.

Hazard Assessment and Initial Considerations

Table 1: Inferred Hazard Profile

Hazard ClassificationDescription & Rationale
Acute Toxicity Potentially harmful if swallowed, inhaled, or absorbed through the skin, a common characteristic of aromatic amines.[2]
Skin & Eye Irritation Sulfonamide derivatives are known to cause skin and serious eye irritation.[3][4]
Environmental Hazard Many aromatic amines are toxic to aquatic life with long-lasting effects.[5][6] Release into the environment must be strictly avoided.[7]
Reactivity Incompatible with strong oxidizing agents.

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure all handling occurs within a controlled environment and with appropriate personal protective equipment. This minimizes the risk of exposure to the individual and prevents contamination of the laboratory space.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be used in addition to goggles if there is a splash hazard.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[8]

  • Body Protection: A lab coat is required. For handling larger quantities, consider a flame-retardant lab coat and additional protective clothing.[9]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[9]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of N-(2-methyl-1-phenylpropyl)benzenesulfonamide is through a licensed professional hazardous waste disposal service.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation

  • Crucial First Step: Do not mix N-(2-methyl-1-phenylpropyl)benzenesulfonamide waste with other waste streams.[1] Keep it separate from non-hazardous waste to avoid unnecessarily increasing the volume of hazardous material that requires specialized disposal.[10]

  • Incompatible Materials: Ensure the waste is kept separate from incompatible chemicals, such as strong acids and oxidizing agents, to prevent potentially violent reactions.[8][11]

Step 2: Containerization

  • Select an Appropriate Container: Use a robust, leak-proof container that is chemically compatible with the waste. The original product container is often a suitable choice.[1][12] The container must have a secure, tightly-fitting lid.[13]

  • Solid vs. Liquid Waste:

    • Solid Waste: Carefully transfer any solid N-(2-methyl-1-phenylpropyl)benzenesulfonamide into the designated waste container, avoiding dust formation.[8]

    • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed liquid waste container.

    • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, are considered contaminated solid hazardous waste and must be collected in a separate, clearly labeled container or bag.[5]

Step 3: Labeling

  • Regulatory Compliance: Proper labeling is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15]

  • Required Information: The label must be securely affixed to the container and clearly state the following:

    • The words "HAZARDOUS WASTE" .[13][16]

    • The full chemical name: "N-(2-methyl-1-phenylpropyl)benzenesulfonamide" . Do not use abbreviations or chemical formulas.[13]

    • An indication of the hazards (e.g., "Toxic," "Irritant").[5]

    • The approximate quantity or concentration of the waste.

    • The date when waste was first added to the container (accumulation start date).

Step 4: Storage (Satellite Accumulation)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[13][15]

  • Safe Storage Conditions: The storage area should be a cool, dry, and well-ventilated location, away from general laboratory traffic.[8] The container should be placed in secondary containment (such as a larger, chemically-resistant tray or bin) to contain any potential leaks.[17]

  • Inspection: Regularly inspect the container (at least weekly) for any signs of leakage or degradation.[13]

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the container is nearly full (around 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][9][13]

  • Provide Information: Be prepared to provide the EHS department or contractor with all necessary information about the waste, including the chemical name and quantity.

  • Documentation: Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.

Emergency Procedures: Spill Management

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain and Absorb: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, cover with an inert, non-combustible absorbent material like sand or vermiculite.[9]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and rinsate as hazardous waste.[18]

  • Report: Report the spill to your laboratory supervisor and EHS department according to your institution's protocol.

Disposal Workflow Diagram

The following diagram outlines the critical path for the proper disposal of N-(2-methyl-1-phenylpropyl)benzenesulfonamide.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Perform Experiment A->B C Generate Waste (Solid, Liquid, Contaminated Items) B->C D Segregate from Incompatible Waste C->D E Place in Compatible, Sealed Container D->E F Label Container: 'HAZARDOUS WASTE' + Chemical Name + Date E->F G Store in Designated Satellite Accumulation Area F->G H Weekly Inspection G->H I Request Pickup from EHS/Licensed Contractor G->I Container Full H->G Continue Storage J Document Waste Disposal I->J K Professional Disposal (e.g., Incineration) J->K

Caption: Disposal workflow for N-(2-methyl-1-phenylpropyl)benzenesulfonamide.

References

  • Benchchem. (n.d.). Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Benchchem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • PubMed. (n.d.). Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Methyl Benzenesulfonate.
  • Benchchem. (n.d.). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Standard Operating Procedure (SOP). (2013, August 23). BENZENE.
  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - N-Phenylbenzenesulfonamide.
  • Term. (2025, December 1). Aromatic Amine Pollution.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Methyl benzenesulfonate.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2024, February 23). SAFETY DATA SHEET - N-Methylbenzenesulfonamide.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • SAFETY DATA SHEET. (2025, December 24). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-phenyl-.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Benzenesulfonamide, p-bromo-.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • National Institutes of Health. (n.d.). N-Methylbenzenesulfonamide. PubChem.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide.
  • Sigma-Aldrich. (n.d.). N-(2-METHYL-1-NAPHTHYL)BENZENESULFONAMIDE.
  • PMC. (n.d.). N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.